Product packaging for Ald-CH2-PEG5-Boc(Cat. No.:)

Ald-CH2-PEG5-Boc

Katalognummer: B605286
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: VFKNETSNXAZWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ald-CH2-PEG5-t-butyl ester is a PEG Linker.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O8 B605286 Ald-CH2-PEG5-Boc

Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h5H,4,6-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKNETSNXAZWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Role of Ald-CH2-PEG5-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the strategic design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount. These molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the architecture of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker profoundly influences the physicochemical properties and biological activity of the resulting PROTAC. This technical guide provides an in-depth exploration of Ald-CH2-PEG5-Boc , a heterobifunctional linker increasingly utilized in the synthesis of novel PROTACs for research and therapeutic development.

This compound is a polyethylene glycol (PEG)-based linker characterized by three key functional components: an aldehyde group (Ald), a five-unit PEG chain (PEG5), and a tert-butyloxycarbonyl (Boc) protected amine. This combination of features offers a versatile platform for the assembly of PROTACs, enabling precise control over the conjugation chemistry and enhancing the drug-like properties of the final molecule. The aldehyde functionality provides a reactive handle for covalent linkage to an amine-containing molecule, typically through reductive amination. The PEG5 spacer improves aqueous solubility and allows for the necessary flexibility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The Boc protecting group offers a stable yet readily cleavable means of masking an amine, allowing for orthogonal chemical strategies during the synthesis of complex PROTACs.

This guide will delve into the practical applications of this compound, with a focus on its use in the synthesis of a specific and potent PROTAC, SGK3-PROTAC1, as detailed in the work of Tovell et al. (2019). We will provide a comprehensive overview of the experimental protocols, quantitative data, and the targeted biological pathways, offering a valuable resource for researchers in the field.

Chemical Properties and Structure

This compound is a well-defined chemical entity with properties that make it highly suitable for bioconjugation and the synthesis of PROTACs.

PropertyValue
Molecular Formula C21H41NO8
Molecular Weight 435.55 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and dichloromethane

The structure of this compound is characterized by a linear chain with distinct functional ends:

  • Aldehyde Group (-CHO): This electrophilic group readily reacts with primary amines under reductive conditions to form a stable secondary amine linkage. This is a common and efficient method for conjugating the linker to a protein-binding ligand or an E3 ligase ligand that presents an available amine group.

  • PEG5 Spacer: The five repeating units of ethylene glycol confer hydrophilicity to the molecule. This is a crucial feature for PROTACs, which are often large molecules with poor aqueous solubility. The PEG spacer can improve the overall solubility and cell permeability of the final PROTAC.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl group is a widely used protecting group for amines in organic synthesis. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine. This allows for a modular approach to PROTAC synthesis, where the deprotected amine can be subsequently coupled to another molecule, for instance, via an amide bond formation.

Application in PROTAC Synthesis: The Case of SGK3-PROTAC1

A prime example of the utility of an this compound-like linker is in the development of SGK3-PROTAC1, a selective degrader of the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3).[1] SGK3 is a protein kinase implicated in cancer cell survival and resistance to therapy, making it an attractive target for degradation.[1]

The synthesis of SGK3-PROTAC1 involves a convergent approach where the SGK3 inhibitor (308-R), the VHL E3 ligase ligand (VH032), and the PEG-based linker are assembled in a stepwise manner. The aldehyde functionality of the linker is key to one of the final conjugation steps.

Experimental Protocols

The following protocols are based on the synthesis of SGK3-PROTAC1 as described by Tovell et al. (2019) and represent a practical application of a linker with the core structure of this compound.

1. Synthesis of the Linker-E3 Ligase Ligand Conjugate:

The synthesis begins by coupling the VHL ligand, VH032, which has a free amine, to a Boc-protected PEG linker that is activated with an N-Hydroxysuccinimide (NHS) ester. While the exact linker used in the publication is a slightly modified version, the principle of coupling a PEG spacer to the VHL ligand is the same.

2. Deprotection of the Linker:

The Boc protecting group on the PEG-VHL conjugate is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield a free amine on the terminus of the PEG linker.

3. Reductive Amination with the Target Protein Ligand:

The SGK3 inhibitor, 308-R, is modified to possess an aldehyde group. This aldehyde-functionalized inhibitor is then reacted with the amine-terminated PEG-VHL conjugate from the previous step. The reaction proceeds via a reductive amination protocol.

  • Reaction: The aldehyde-containing SGK3 inhibitor and the amine-terminated PEG-VHL ligand are dissolved in a suitable solvent such as dichloromethane.

  • Reducing Agent: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is added to the reaction mixture. STAB is selective for the reduction of the imine intermediate formed between the aldehyde and the amine, without reducing the aldehyde itself.

  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by techniques like LC-MS.

  • Purification: The final PROTAC product, SGK3-PROTAC1, is purified using preparative high-performance liquid chromatography (HPLC) to ensure high purity.

  • Characterization: The identity and purity of the final compound are confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

The general workflow for the synthesis of a PROTAC using an aldehyde-functionalized linker is depicted in the following diagram:

G cluster_0 Synthesis of Amine-Terminated Linker-Ligand 2 cluster_1 Final PROTAC Assembly Ligand2_NH2 Ligand 2 with Amine ReductiveAmination1 Reductive Amination Ligand2_NH2->ReductiveAmination1 Boc_PEG_Ald Boc-PEG-Aldehyde Linker Boc_PEG_Ald->ReductiveAmination1 Boc_PEG_Ligand2 Boc-PEG-Ligand 2 ReductiveAmination1->Boc_PEG_Ligand2 Deprotection Boc Deprotection (TFA) Boc_PEG_Ligand2->Deprotection Amine_PEG_Ligand2 Amine-PEG-Ligand 2 Deprotection->Amine_PEG_Ligand2 ReductiveAmination2 Reductive Amination Amine_PEG_Ligand2->ReductiveAmination2 Ligand1_Ald Ligand 1 with Aldehyde Ligand1_Ald->ReductiveAmination2 Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) ReductiveAmination2->Final_PROTAC

General workflow for PROTAC synthesis using an aldehyde-functionalized linker.
Quantitative Data Analysis

The use of the PEG-based linker in SGK3-PROTAC1 resulted in a potent and selective degrader of SGK3. The following tables summarize the key quantitative data from the study by Tovell et al. (2019).

Table 1: In Vitro Potency of SGK3-PROTAC1

ParameterValueCell Line
DC50 (SGK3 Degradation) ~100 nMHEK293
IC50 (SGK3 Inhibition) 300 nMBiochemical Assay
IC50 (S6K1 Inhibition) 1800 nMBiochemical Assay

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: Time-Dependent Degradation of SGK3 by SGK3-PROTAC1 in HEK293 Cells

Time (hours)SGK3 Degradation (%) at 0.3 µM
250
8>80

Table 3: Effect of SGK3-PROTAC1 on Cell Proliferation in Breast Cancer Cell Lines

Cell LineTreatmentEffect on Cell Growth
ZR-75-1SGK3-PROTAC1 (0.3 µM) + GDC0941 (PI3K inhibitor)Greater inhibition than with PI3K inhibitor alone
CAMA-1SGK3-PROTAC1 (0.3 µM) + GDC0941 (PI3K inhibitor)Greater inhibition than with PI3K inhibitor alone

These data demonstrate that the PROTAC synthesized using a linker analogous to this compound is highly effective at degrading its target protein in a time- and concentration-dependent manner, leading to a significant anti-proliferative effect in cancer cells.

Targeted Signaling Pathway: SGK3 in the PI3K/Akt/mTOR Network

SGK3 is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. In certain cancers, particularly those resistant to PI3K or Akt inhibitors, SGK3 can compensate for the loss of Akt activity and sustain pro-survival signaling, primarily through the activation of the mTORC1 complex.[1] SGK3-PROTAC1 was designed to specifically degrade SGK3 and thereby overcome this resistance mechanism.

The following diagram illustrates the central role of SGK3 in this signaling cascade and the mechanism of action of SGK3-PROTAC1.

G cluster_0 Upstream Signaling cluster_1 SGK3 Activation and Downstream Effects cluster_2 PROTAC-Mediated Degradation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits SGK3 SGK3 PDK1->SGK3 Phosphorylates & Activates NDRG1 NDRG1 SGK3->NDRG1 Phosphorylates mTORC1 mTORC1 SGK3->mTORC1 Activates Proteasome Proteasome SGK3->Proteasome Targeted to mTORC2 mTORC2 mTORC2->SGK3 Phosphorylates & Activates pNDRG1 p-NDRG1 NDRG1->pNDRG1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth PROTAC SGK3-PROTAC1 PROTAC->SGK3 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->SGK3 Ubiquitination Ub Ubiquitin Ub->SGK3 Degradation Degradation Proteasome->Degradation

SGK3 signaling pathway and the mechanism of SGK3-PROTAC1.

Conclusion

This compound and structurally related linkers represent a valuable class of tools for the construction of PROTACs. Their defined chemical functionalities allow for controlled and efficient synthesis, while the incorporated PEG spacer imparts favorable physicochemical properties to the final degrader molecules. The successful development of SGK3-PROTAC1, a potent and selective degrader of a key cancer-related kinase, underscores the potential of this linker technology. By providing a detailed overview of the experimental protocols, quantitative performance, and the targeted biological context, this guide aims to facilitate the research and development of novel protein degraders for a wide range of therapeutic applications. As the field of targeted protein degradation continues to expand, the rational design of linkers, such as this compound, will remain a cornerstone of success.

References

An In-depth Technical Guide to Ald-CH2-PEG5-Boc: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ald-CH2-PEG5-Boc is a bifunctional linker molecule integral to the burgeoning field of targeted protein degradation. As a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), it facilitates the recruitment of target proteins to E3 ubiquitin ligases, leading to their subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed diagrams and a summary of its characteristics are presented to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound, with the chemical formula C17H32O8 and a molecular weight of 364.43 g/mol , is a hetero-bifunctional linker.[1] It features a terminal aldehyde group and a Boc-protected amine, separated by a polyethylene glycol (PEG) spacer of five ethylene glycol units. The aldehyde functionality allows for covalent linkage to amine-containing residues on a target protein ligand, while the Boc-protected amine, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

A visual representation of the chemical structure is provided below, generated from its SMILES notation: O=CCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C.[1]

G cluster_0 This compound Structure Ald O=CH-CH2- PEG1 O-CH2-CH2- Ald->PEG1 PEG2 O-CH2-CH2- PEG1->PEG2 PEG3 O-CH2-CH2- PEG2->PEG3 PEG4 O-CH2-CH2- PEG3->PEG4 PEG5 O-CH2-CH2- PEG4->PEG5 Boc NH-Boc PEG5->Boc PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (containing this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow cluster_Step1 Step 1: Boc Deprotection cluster_Step2 Step 2: Coupling with E3 Ligase Ligand cluster_Step3 Step 3: Coupling with POI Ligand cluster_Step4 Step 4: Purification Boc_Linker This compound Deprotection Acidic Conditions (e.g., TFA in DCM) Boc_Linker->Deprotection Amine_Linker Ald-CH2-PEG5-NH2 Deprotection->Amine_Linker Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Linker->Coupling E3_Ligand E3 Ligase Ligand (with COOH group) E3_Ligand->Coupling Ald_PROTAC_Intermediate Aldehyde-PROTAC Intermediate Coupling->Ald_PROTAC_Intermediate Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Ald_PROTAC_Intermediate->Reductive_Amination POI_Ligand POI Ligand (with NH2 group) POI_Ligand->Reductive_Amination Final_PROTAC Final PROTAC Molecule Reductive_Amination->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

References

Ald-CH2-PEG5-Boc CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Ald-CH2-PEG5-Boc, a heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, presents a typical experimental workflow for its application, and includes a detailed experimental protocol.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below for quick reference.

ParameterValueReference
CAS Number 1446282-23-0[1]
Molecular Weight 364.43 g/mol [1][2]
Chemical Formula C17H32O8[1]
Purity ≥98%[1]

Introduction to this compound

This compound is a versatile molecule characterized by a polyethylene glycol (PEG) spacer of five units, flanked by an aldehyde group at one end and a Boc-protected amine at the other. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal aldehyde group allows for covalent bond formation with amine-containing molecules, such as proteins or peptides, through reductive amination. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability and allows for its selective deprotection under acidic conditions to reveal a primary amine for subsequent conjugation steps. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a target protein-binding ligand to an E3 ligase-binding ligand.[1][2]

Experimental Protocol: Reductive Amination for Protein Conjugation

This protocol details a general procedure for conjugating this compound to a protein via its aldehyde group.

Materials:

  • This compound

  • Target protein with accessible lysine residues

  • Sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (STAB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., Tris buffer or hydroxylamine)

  • Dialysis or size-exclusion chromatography equipment for purification

  • Analytical instrumentation for characterization (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Protein Preparation: Dissolve the target protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-50 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.

  • Reductive Amination: Immediately after adding the linker, add a 20- to 100-fold molar excess of the reducing agent (NaCNBH3 or STAB).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

  • Purification: Remove excess linker and reducing agent by dialysis against PBS or by using size-exclusion chromatography.

  • Characterization: Analyze the resulting conjugate using SDS-PAGE to confirm an increase in molecular weight and use mass spectrometry to determine the degree of labeling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioconjugation of this compound to a target protein, followed by the deprotection of the Boc group and a subsequent conjugation step, which is a common strategy in the assembly of complex biomolecules like antibody-drug conjugates (ADCs) or PROTACs.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A This compound C Reductive Amination (e.g., NaCNBH3) A->C B Target Protein (e.g., Antibody) B->C D Protein-PEG5-Boc Conjugate C->D E Acidic Condition (e.g., TFA) D->E Boc Removal F Protein-PEG5-NH2 Conjugate E->F H Amide Bond Formation (e.g., EDC/NHS) F->H G Second Molecule (e.g., Drug, Fluorophore) G->H I Final Bioconjugate H->I

References

In-Depth Technical Guide to the Safe Handling of Ald-CH2-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for Ald-CH2-PEG5-Boc (CAS No. 1446282-23-0) was not publicly available at the time of this writing. The following guide is based on information for structurally similar compounds and general principles of laboratory safety. It is imperative to obtain the official SDS from the supplier before handling this substance and to conduct a thorough risk assessment for your specific use case.

Introduction to this compound

This compound is a chemical compound utilized as a PEG- and Alkyl/ether-based PROTAC (Proteolysis Targeting Chimera) linker in scientific research, particularly in the synthesis of PROTACs.[1][2][3] PROTACs are increasingly important molecules in drug discovery for their ability to target and degrade specific proteins. Given its application in research and development, understanding the safety profile and proper handling of this compound is crucial for the protection of laboratory personnel.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueReference
CAS Number 1446282-23-0[3][4]
Molecular Formula C17H32O8[4]
Molecular Weight 364.43 g/mol [4]

Hazard Identification and Precautionary Measures

While a specific hazard profile for this compound is not available, related Boc-protected PEG compounds suggest potential for mild to moderate hazards. The following is a conservative assessment based on analogous compounds.

Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

General Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling chemical compounds like this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Obtain SDS Obtain SDS Risk Assessment Risk Assessment Obtain SDS->Risk Assessment Inform PPE Selection PPE Selection Risk Assessment->PPE Selection Determine Engineering Controls Engineering Controls PPE Selection->Engineering Controls Utilize Chemical Handling Chemical Handling Engineering Controls->Chemical Handling Enable Safe Decontamination Decontamination Chemical Handling->Decontamination Followed by Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate Storage Storage Waste Disposal->Storage Store Unused

Caption: General workflow for safe chemical handling in a laboratory.

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE should be considered mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling as a powder or if aerosolization is possible, a dust mask or respirator may be necessary.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Handling and Storage
  • Handling: Avoid direct contact with the skin and eyes. Avoid inhalation of dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

First Aid Measures

In the event of exposure, the following first aid measures are recommended.

cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Move to fresh air. Move to fresh air. Inhalation->Move to fresh air. Wash with soap and water. Wash with soap and water. Skin Contact->Wash with soap and water. Rinse with water for several minutes. Rinse with water for several minutes. Eye Contact->Rinse with water for several minutes. Do NOT induce vomiting. Seek medical attention. Do NOT induce vomiting. Seek medical attention. Ingestion->Do NOT induce vomiting. Seek medical attention.

Caption: First aid measures for different routes of exposure.

Accidental Release Measures

In case of a spill, follow these steps:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contain the spill and follow institutional procedures for hazardous material cleanup.

  • Ventilate the area after cleanup is complete.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: May produce carbon oxides and other toxic fumes upon combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

References

A Technical Guide to Procuring and Utilizing Ald-CH2-PEG5-Boc for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Ald-CH2-PEG5-Boc, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines reliable suppliers, key chemical properties, and a detailed, adaptable experimental protocol for its application in targeted protein degradation studies.

Introduction to this compound in PROTAC Development

This compound is a heterobifunctional linker containing an aldehyde group, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. This specific arrangement allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase. The PEG spacer enhances the solubility and optimizes the spatial orientation of the resulting PROTAC molecule, facilitating the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent ubiquitination and degradation of the target protein by the proteasome.

Sourcing this compound: A Comparative Supplier Analysis

Identifying a reliable source for this compound is crucial for ensuring the reproducibility of experimental results. Below is a summary of key information from prominent chemical suppliers.

SupplierCatalog NumberPurityAvailable Quantities
MedchemExpressHY-130330>98%10 mg, 50 mg, 100 mg, 250 mg
TargetMolT14160>98%10 mg, 50 mg, 100 mg, 250 mg
AmbeedAM140628>95%100 mg, 250 mg, 500 mg, 1 g

Chemical Properties Summary:

PropertyValue
Molecular Formula C₁₇H₃₂O₈
Molecular Weight 364.43 g/mol
CAS Number 1446282-23-0

Workflow for Supplier Selection and Procurement

The following workflow provides a logical process for selecting a supplier and procuring this compound for your research needs.

G cluster_selection Supplier Selection cluster_procurement Procurement Process a Define Experimental Needs (Purity, Quantity) b Compare Supplier Data (Table 1) a->b c Evaluate Lead Time and Shipping Conditions b->c d Assess Cost-Effectiveness c->d e Select Optimal Supplier d->e f Request Quotation e->f g Generate Purchase Order f->g h Receive and Verify Certificate of Analysis (CoA) g->h i Log Compound and Store Appropriately h->i

Caption: Supplier selection and procurement workflow for this compound.

Representative Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol provides a general methodology for the conjugation of a target protein ligand (containing a primary or secondary amine) and an E3 ligase ligand (containing a compatible functional group) using this compound. Note: This is a representative protocol and may require optimization based on the specific properties of the ligands.

Materials and Reagents:

  • This compound

  • Target Protein Ligand (with an available amine)

  • E3 Ligase Ligand (e.g., with a hydroxyl or amine group for subsequent attachment)

  • Reductive amination reagents (e.g., Sodium triacetoxyborohydride (STAB))

  • Boc deprotection reagents (e.g., Trifluoroacetic acid (TFA))

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Reaction monitoring tools (e.g., TLC, LC-MS)

  • Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

Step 1: Reductive Amination with Target Protein Ligand

  • Dissolve the amine-containing target protein ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by silica gel column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. Co-evaporation with DCM or another suitable solvent may be necessary to ensure complete removal of residual TFA.

Step 3: Amide Coupling with E3 Ligase Ligand

  • Dissolve the deprotected amine intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

PROTAC Mechanism of Action: A Signaling Pathway Overview

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.

G cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation poi Target Protein (POI) poi_protac_e3 POI - PROTAC - E3 poi->poi_protac_e3 Binds POI Ligand protac PROTAC e3 E3 Ubiquitin Ligase protac->e3 Recycled protac->poi_protac_e3 e3->poi_protac_e3 Binds E3 Ligand poly_ub_poi Poly-ubiquitinated POI poi_protac_e3->poly_ub_poi Ubiquitination ub Ubiquitin (Ub) ub->poi_protac_e3 proteasome Proteasome poly_ub_poi->proteasome Recognition degraded Degraded Peptides proteasome->degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

In-Depth Technical Guide: Ald-CH2-PEG5-Boc for Proteolysis-Targeting Chimera (PROTAC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and application of Ald-CH2-PEG5-Boc, a bifunctional linker critical for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier details, and detailed experimental protocols for its use in the development of novel protein degraders.

Introduction to this compound

This compound is a heterobifunctional linker containing an aldehyde group, a five-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. This specific arrangement of functional groups makes it an invaluable tool in the field of targeted protein degradation. The aldehyde moiety allows for covalent conjugation to a primary amine on a target protein ligand or an E3 ligase ligand through reductive amination. The PEG linker enhances solubility and provides spatial separation between the two ligands, a crucial factor for the efficient formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase). The Boc protecting group allows for the selective deprotection and subsequent functionalization of the terminal amine, enabling modular PROTAC synthesis.

Supplier and Pricing Information

Procuring high-quality chemical linkers is a critical first step in PROTAC development. Several chemical suppliers offer this compound and related derivatives. While pricing is subject to change and often depends on the quantity purchased, the following table summarizes potential suppliers. It is recommended to visit the suppliers' websites for the most current pricing and availability.

SupplierProduct NameCatalog NumberPurityNotes
MedchemExpress This compoundHY-131959 (example for a similar compound)>98%A well-known supplier of bioactive small molecules and PROTAC-related building blocks.
Caltag Medsystems This compound(Distributor for TargetMol)Research GradeEuropean distributor for a wide range of research reagents.
TargetMol This compoundT6593 (example)>98%A global supplier of small molecules and inhibitors for research.
Ambeed This compound-VariesA supplier of a broad range of chemical building blocks.

Note: Catalog numbers and pricing are illustrative and should be verified on the respective supplier's website.

Core Technical Data

Chemical Properties:

  • Molecular Formula: C₁₇H₃₃NO₈

  • Molecular Weight: 379.45 g/mol

  • Appearance: White to off-white solid or oil

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents.

  • Storage: Store at -20°C for long-term stability.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound and the subsequent evaluation of its biological activity.

PROTAC Synthesis via Reductive Amination

This protocol describes the conjugation of a target protein ligand containing a primary amine to this compound.

Materials:

  • Target protein ligand with a primary amine.

  • This compound.

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN).

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acetic acid (optional, as a catalyst).

  • Saturated sodium bicarbonate solution.

  • Brine.

  • Anhydrous sodium sulfate.

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 - 2 equivalents) portion-wise. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed. This may take several hours to overnight.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the Boc-protected PROTAC intermediate.

  • Boc Deprotection: The Boc-protected PROTAC intermediate can be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) to yield a free amine, which can then be coupled to an E3 ligase ligand.

Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[1]

Materials:

  • Cell line expressing the target protein.

  • Synthesized PROTAC.

  • DMSO (vehicle control).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]

Mandatory Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which brings a target protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI Ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligand Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub Ubiquitin Ub->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The diagram below outlines the logical workflow from the synthesis of a PROTAC using this compound to its biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Amine-Ligand & this compound Reductive_Amination Reductive Amination Start->Reductive_Amination Purification1 Purification (Column Chromatography) Reductive_Amination->Purification1 Boc_Deprotection Boc Deprotection Purification1->Boc_Deprotection Coupling Coupling to E3 Ligase Ligand Boc_Deprotection->Coupling Purification2 Final Purification (HPLC) Coupling->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC PROTAC_Treatment PROTAC Treatment (Dose & Time Course) Final_PROTAC->PROTAC_Treatment Characterization Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Conclusion Conclusion: Degradation Efficacy Data_Analysis->Conclusion

Caption: Workflow for PROTAC synthesis and evaluation.

References

The Crucial Role of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4] The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[2][5]

Among the various linker types, polyethylene glycol (PEG) linkers have gained widespread adoption in PROTAC design.[5] PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[3][5] This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTACs, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

The incorporation of PEG linkers into PROTACs addresses several key challenges in their development, primarily related to their often large and lipophilic nature.[3] The inherent properties of PEG chains significantly impact a PROTAC's overall performance.

Enhancing Solubility and Physicochemical Properties

A major hurdle in PROTAC development is achieving adequate aqueous solubility.[3] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing its solubility.[3] This is crucial for formulation, oral absorption, and overall favorable pharmacokinetic profiles.[3] By strategically combining PEG and alkyl motifs, researchers can fine-tune critical physicochemical properties like topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[5]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity from PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their flexibility can be advantageous.[3] Flexible PEG linkers are more likely to adopt folded conformations, which can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the cell membrane.[3] However, excessive PEGylation can lead to a decrease in cellular uptake.[3] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[3]

The Critical Role of Linker Length in Ternary Complex Formation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the ternary complex, a prerequisite for ubiquitination and subsequent degradation of the POI.[3][5]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase.[6]

  • Too long: An excessively long linker may not effectively bring the POI and E3 ligase into productive proximity, leading to inefficient ubiquitination.[6] It can also introduce a significant entropic penalty upon binding, potentially destabilizing the ternary complex.[7]

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined experimentally.[6][7]

Data Presentation: The Impact of PEG Linker Length on PROTAC Activity

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) and permeability of different PROTACs.

Table 1: Impact of PEG Linker Length on BRD4 Degrader Potency

PROTACLinker CompositionDC50 (μM) in H661 cellsReference
CRBN-targeting PROTAC0 PEG units< 0.5[5]
CRBN-targeting PROTAC1-2 PEG units> 5[5]
CRBN-targeting PROTAC4-5 PEG units< 0.5[5]
VHL-targeting PROTAC0 PEG unitsPotent[5]
VHL-targeting PROTAC1-2 PEG unitsLess Potent[5]
VHL-targeting PROTAC4-5 PEG unitsLeast Potent[5]

Table 2: Impact of Linker Length on TBK1 Degrader Efficacy

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation observed-[5]
21396[5]
2929276[5]

Table 3: Permeability of Androgen Receptor (AR) PROTACs with PEG Linkers

PROTACProteolysis Directing GroupPAMPA Papp (10⁻⁶ cm s⁻¹)Caco-2 A2B Papp (10⁻⁶ cm s⁻¹)Caco-2 B2A Papp (10⁻⁶ cm s⁻¹)Efflux RatioReference
14 Cereblon-1.714.18.4[8]
18 Adamantane-0.150.221.5[8]
20d VHL-< LOQ9.6> 12[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTACs with PEG linkers.

Protocol 1: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[9][10]

Materials:

  • Cell line expressing the protein of interest (e.g., HeLa, THP-1).[9]

  • PROTAC of interest (stock solution in DMSO).[9]

  • Vehicle control (DMSO).[9]

  • Cell culture medium and supplements.[9]

  • Phosphate-buffered saline (PBS).[10]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[10]

  • BCA or Bradford protein assay kit.[9]

  • Laemmli sample buffer.[9]

  • SDS-PAGE gels and running buffer.[9]

  • PVDF or nitrocellulose membrane.[9]

  • Transfer buffer.[9]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[9]

  • Primary antibody against the target protein.[10]

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).[9]

  • HRP-conjugated secondary antibody.[10]

  • Enhanced chemiluminescence (ECL) substrate.[9]

  • Chemiluminescence imaging system.[9]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[9]

    • Allow cells to adhere overnight.[9]

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).[9][10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.[9]

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[9][10]

    • Incubate the lysate on ice for 30 minutes.[10]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.[9]

    • Add Laemmli sample buffer and boil the samples to denature the proteins.[9][10]

    • Load equal amounts of protein per lane on an SDS-PAGE gel.[9]

    • Run the gel to separate proteins by size.[9]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with blocking buffer for 1 hour.[9]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[10]

    • Wash the membrane with TBST.[10]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane with TBST.[10]

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.[9]

    • Quantify the band intensities using densitometry software.[6]

    • Normalize the target protein band intensity to the loading control.[6]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]

Protocol 2: Ternary Complex Formation Assays

Several biophysical and cell-based assays can be used to characterize the formation of the POI-PROTAC-E3 ligase ternary complex.

A. Surface Plasmon Resonance (SPR) [3][11]

  • Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

  • Procedure Outline:

    • Immobilize the E3 ligase on a sensor chip.

    • Inject the PROTAC to measure its binary binding to the E3 ligase.

    • Inject a pre-incubated mixture of the POI and PROTAC to measure the formation of the ternary complex.

    • Analyze the sensorgrams to determine kinetic and affinity constants (KD) for binary and ternary interactions.

    • Calculate the cooperativity factor (α = KDbinary / KDternary) to assess the stability of the ternary complex.[12]

B. Isothermal Titration Calorimetry (ITC) [3]

  • Principle: ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.

  • Procedure Outline:

    • Titrate the PROTAC into a solution containing the POI to determine the binary binding thermodynamics.

    • Titrate the PROTAC into a solution containing the E3 ligase to determine the other binary interaction.

    • Titrate the PROTAC into a solution containing both the POI and the E3 ligase to measure the thermodynamics of ternary complex formation.

    • Analyze the data to determine binding affinities, stoichiometry, and thermodynamic parameters (ΔH, ΔS, ΔG).

C. NanoBRET™ Assay [12]

  • Principle: A cell-based assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).

  • Procedure Outline:

    • Co-express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag® protein in cells.

    • Add a fluorescent HaloTag® ligand.

    • Treat the cells with the PROTAC.

    • Add the NanoLuc® substrate.

    • Measure the BRET signal, where an increase in the ratio of acceptor to donor emission indicates ternary complex formation.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay provides a high-throughput method to predict the passive permeability of PROTACs.[10][12]

Materials:

  • 96-well donor and acceptor plates.[13]

  • Artificial membrane solution (e.g., lecithin in dodecane).[13]

  • Phosphate-buffered saline (PBS).[13]

  • PROTAC stock solution in DMSO.[13]

  • UV/Vis plate reader or LC-MS/MS for quantification.[14]

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[9]

  • Preparation of Plates:

    • Fill the acceptor plate wells with buffer (e.g., PBS).[13]

    • Prepare the PROTAC solutions at the desired concentration in buffer in the donor plate.[13]

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[9][13]

  • Quantification:

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS/MS).[14]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • C_A(t) = Concentration in the acceptor well at time t

      • C_equilibrium = Equilibrium concentration

Mandatory Visualization

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows related to the role of PEG linkers in PROTACs.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG Linker) POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Binds POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI E3_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC Recycled PROTAC cluster_ternary cluster_ternary cluster_ternary->Recycled_PROTAC Release

PROTAC Mechanism of Action

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Optimization Design Design PROTACs with Varying PEG Linker Lengths Synthesis Chemical Synthesis Design->Synthesis Permeability Permeability Assay (e.g., PAMPA) Synthesis->Permeability Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, ITC, NanoBRET) Permeability->Ternary_Complex Degradation Protein Degradation Assay (Western Blot) Ternary_Complex->Degradation Data_Analysis Determine DC50, Dmax, Papp, and Cooperativity Degradation->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design

PROTAC Development Workflow

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. This guide provides a foundational understanding and practical protocols to empower researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to Boc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of active pharmaceutical ingredients.[1] Its widespread use stems from its ease of introduction, stability under a range of reaction conditions, and facile, selective removal under acidic conditions.[1][2] This technical guide provides a comprehensive overview of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to aid in the strategic planning and execution of complex synthetic routes.

Core Principles of Boc Protection

The Boc group is typically introduced to protect primary and secondary amines by converting them into less reactive carbamates.[2][3] This protection strategy is essential for preventing unwanted side reactions of nucleophilic and basic amine functionalities during multi-step syntheses.[4] The Boc group is valued for its stability towards most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation, making it orthogonal to many other common protecting groups like Fmoc (fluorenylmethoxycarbonyl), Cbz (carboxybenzyl), and benzyl esters.[2][5]

Mechanism of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O), the most common Boc-donating reagent, proceeds via a nucleophilic acyl substitution reaction.[6][7] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the (Boc)₂O, forming a tetrahedral intermediate.[7] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[6][7]

The reaction can be performed with or without a base.[7] In the absence of a base, the leaving group is protonated by the newly formed carbamate.[7] The addition of a mild base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction by deprotonating the protonated amine in the intermediate.[7][8]

Boc_Protection_Mechanism R_NH2 R-NH₂ intermediate Tetrahedral Intermediate R_NH2->intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->intermediate protonated_carbamate Protonated Carbamate intermediate->protonated_carbamate Collapse tBuOH t-BuOH intermediate->tBuOH Decomposition of leaving group CO2 CO₂ intermediate->CO2 Boc_NH_R Boc-NH-R protonated_carbamate->Boc_NH_R Deprotonation

Figure 1: Boc Protection Mechanism.

Boc Deprotection: Releasing the Amine

The removal of the Boc group is most commonly achieved under acidic conditions.[1][4] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9] This protonation enhances the leaving group ability of the carbamate.[7] The protonated intermediate then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][9] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture, deprotonate to form isobutylene gas, or polymerize.[9][10] The formation of volatile byproducts simplifies the purification process.[7]

Boc_Deprotection_Mechanism Boc_NH_R Boc-NH-R protonated_carbamate Protonated Carbamate Boc_NH_R->protonated_carbamate H_plus H⁺ H_plus->protonated_carbamate carbamic_acid Carbamic Acid protonated_carbamate->carbamic_acid Fragmentation tBu_plus t-Bu⁺ protonated_carbamate->tBu_plus R_NH3_plus R-NH₃⁺ carbamic_acid->R_NH3_plus Decarboxylation CO2 CO₂ carbamic_acid->CO2 isobutylene Isobutylene tBu_plus->isobutylene Deprotonation

Figure 2: Acid-Catalyzed Boc Deprotection Mechanism.

Experimental Protocols

The following sections provide detailed methodologies for common Boc protection and deprotection procedures.

Boc Protection of a Primary Amine

This protocol describes a general procedure for the Boc protection of a primary amine using (Boc)₂O and triethylamine.

Reagents and Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as DCM or THF to a concentration of approximately 0.1-0.5 M.[7]

  • Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[7]

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[7]

  • If necessary, purify the product by column chromatography on silica gel.[7]

Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and widely used method for Boc deprotection.

Reagents and Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (for azeotropic removal of TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in DCM (typically 10-20 volumes).

  • Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.[10][11]

  • Stir the reaction mixture at room temperature. The reaction is often rapid, completing within 30 minutes to a few hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[2][7]

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1] The amine is often obtained as the TFA salt if the basic workup is omitted.[9]

Boc Deprotection using HCl in Dioxane

An alternative to TFA, particularly when the product is desired as the hydrochloride salt.

Reagents and Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.[1]

  • Add a 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt.[1]

  • The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]

Quantitative Data Summary

The efficiency and conditions for Boc protection and deprotection can vary depending on the substrate and reagents used. The following tables summarize typical reaction parameters.

Table 1: Boc Protection Conditions

Reagent SystemBaseSolventTemperature (°C)Typical TimeTypical Yield (%)Notes
(Boc)₂OTEA or DIPEADCM, THF0 - RT2 - 6 h>90A standard and widely applicable method.[2][12]
(Boc)₂ONaOHWater/THF0 - RT1 - 4 h>90Commonly used for amino acids.[2]
(Boc)₂ODMAP (catalytic)AcetonitrileRT1 - 3 h>95DMAP can accelerate the reaction for less nucleophilic amines.[13]
(Boc)₂ONoneWaterRT1 - 24 hHigh"On-water" conditions can be effective and environmentally friendly.[13][14]
(Boc)₂OIodine (catalytic)Solvent-freeRT0.5 - 2 hHighA mild and efficient catalyst-based method.[5]

Table 2: Boc Deprotection Conditions

Reagent SystemSolventTemperature (°C)Typical TimeNotes
TFA (20-50%)DCMRT0.5 - 3 hThe most common and generally reliable method.[2][4]
HCl (4M)Dioxane, Ethyl AcetateRT1 - 4 hUseful for isolating the product as the HCl salt.[1][4]
TMSIChloroform, AcetonitrileRT< 1 hA mild, non-hydrolytic method suitable for sensitive substrates.[1][13]
HeatWater, Toluene90 - 1800.2 - 12 hA "green" alternative that avoids strong acids, but requires higher temperatures.[1][15]
Lewis Acids (e.g., AlCl₃, ZnBr₂)DCMRT1 - 6 hCan offer selectivity in the presence of other acid-labile groups.[13][16]

Logical Workflow for Boc Protection and Deprotection

The following diagram illustrates a typical workflow for a synthetic sequence involving Boc protection and deprotection.

Boc_Workflow start Start: Amine-containing Substrate protect Boc Protection ((Boc)₂O, Base) start->protect protected_substrate Boc-Protected Intermediate protect->protected_substrate reaction Synthetic Transformation(s) (e.g., coupling, alkylation) protected_substrate->reaction deprotect Boc Deprotection (Acidic Conditions) reaction->deprotect product Final Product: Deprotected Amine deprotect->product

Figure 3: General Experimental Workflow.

Conclusion

The Boc protecting group remains an indispensable tool in modern organic synthesis due to its reliability, predictability, and versatility. A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, and the various experimental conditions available, is crucial for researchers, scientists, and drug development professionals. The data and protocols presented in this guide offer a practical framework for the successful implementation of Boc protection strategies in complex synthetic endeavors. The choice of specific conditions should always be guided by the nature of the substrate and the overall synthetic plan to ensure high yields and purity of the target molecules.

References

An In-Depth Technical Guide to Heterobifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Degraders

Heterobifunctional degraders, most notably represented by Proteolysis Targeting Chimeras (PROTACs), have emerged as a revolutionary therapeutic modality in drug discovery.[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, these novel agents orchestrate the complete removal of disease-causing proteins from the cell.[2][3] This is achieved by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][5]

A heterobifunctional degrader is a chimeric molecule composed of three key components: a ligand that specifically binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] By simultaneously engaging both the target protein and an E3 ligase, the degrader induces the formation of a ternary complex.[8] This proximity-induced event facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cellular environment.[3][4] One of the key advantages of this approach is its catalytic nature; a single degrader molecule can induce the degradation of multiple target protein molecules.[3] This event-driven mechanism, as opposed to the occupancy-driven model of traditional inhibitors, often leads to a more profound and sustained biological effect at lower compound concentrations.[5][9]

Core Components of Heterobifunctional Degraders

The elegant functionality of heterobifunctional degraders is a direct result of the interplay between its three distinct components. The rational design and optimization of each part are crucial for achieving potent and selective protein degradation.

Protein of Interest (POI) Ligand

The POI ligand, often referred to as the "warhead," provides the specificity for the degrader molecule.[7] It is designed to bind with high affinity and selectivity to the target protein that is implicated in a disease state. A critical advantage of this technology is the ability to target proteins that have traditionally been considered "undruggable."[2][5] Since the goal is degradation rather than functional inhibition, the POI ligand does not need to bind to an active site. It can instead target any accessible surface on the protein, significantly expanding the range of potential therapeutic targets.[2]

E3 Ubiquitin Ligase Ligand

The E3 ligase ligand, or "anchor," is responsible for recruiting a specific E3 ubiquitin ligase.[7] The human genome encodes over 600 E3 ligases, but only a handful have been extensively utilized in degrader development due to the availability of well-characterized, high-affinity small molecule ligands.[6][10] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[11][10][12] Ligands for other E3 ligases, such as MDM2, IAPs, RNF4, and KEAP1, are also being actively explored to expand the scope of targeted protein degradation and to overcome potential resistance mechanisms.[11][6][8] The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and pharmacokinetic properties of the degrader.[6]

The Linker

The linker is far more than a simple spacer connecting the two ligands; it is a critical determinant of the degrader's overall efficacy.[7][13] The length, composition, and attachment points of the linker profoundly influence the formation and stability of the ternary complex.[13][14] A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination.[15] Linker design is an empirical process that often involves synthesizing and testing a library of linkers with varying lengths and compositions, ranging from flexible polyethylene glycol (PEG) and alkyl chains to more rigid structures.[7][14][15]

Mechanism of Action: A Step-by-Step Breakdown

The catalytic cycle of a heterobifunctional degrader can be broken down into several key steps:

  • Ternary Complex Formation: The degrader simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[8]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.[4][8]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the POI into small peptides.[4]

  • Degrader Recycling: After the POI is ubiquitinated, the degrader dissociates from the complex and is free to bind to another POI and E3 ligase, initiating another round of degradation.[3] This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.[3]

Quantitative Analysis of Degrader Efficacy

The potency and efficacy of heterobifunctional degraders are typically characterized by two key parameters: DC50 and Dmax.[8]

  • DC50: The concentration of the degrader that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with a given degrader.

These values are determined by treating cells with a range of degrader concentrations and quantifying the remaining protein levels, often by Western blot analysis.

Table 1: Degradation Efficacy of Representative Heterobifunctional Degraders

DegraderTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)
MZ1 BRD4VHLHeLa~13>95
dBET1 BRD4CRBN22Rv13>95
ARV-110 Androgen ReceptorVHLVCaP1>95
ARV-471 Estrogen ReceptorCRBNMCF7<1>90
NC-1 BTKCRBNMino2.297
RC-3 BTKCRBNMino24.196
IR-1 BTKCRBNMino3.598
IR-2 BTKCRBNMino7.698

Note: The presented values are approximate and can vary depending on the specific experimental conditions.

Key Experimental Protocols

The development and characterization of heterobifunctional degraders involve a series of well-defined experimental procedures.

Western Blot for Protein Degradation Analysis

This is the most common method to quantify the degradation of the target protein.

a. Cell Treatment and Lysis:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[11][8]

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

  • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the soluble proteins.[8]

b. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[11]

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[8]

c. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on their molecular weight.[11]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][8]

d. Immunoblotting and Detection:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[8]

  • Detect the chemiluminescent signal using an imaging system.[8]

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.[16]

Ternary Complex Formation Assays

Several biophysical and in-cell assays can be used to confirm and characterize the formation of the ternary complex.

a. Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase or the target protein on an SPR sensor chip.

  • Inject the degrader over the chip to measure its binary binding affinity.

  • Inject a mixture of the degrader and the other protein partner to measure the ternary complex formation and dissociation kinetics.

b. Isothermal Titration Calorimetry (ITC):

  • Place the E3 ligase or the target protein in the ITC cell.

  • Titrate the degrader into the cell to measure the heat change upon binding.

  • To measure ternary complex formation, pre-saturate one protein with the degrader and titrate it into the other protein.

c. In-Cell NanoBRET™ Assay:

  • Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor) in cells.[12]

  • Add the HaloTag® ligand (fluorescent acceptor) to the cells.

  • Treat the cells with the degrader.

  • Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal, which is proportional to the proximity of the two fusion proteins.[12]

In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated upon degrader treatment.

a. Cell Treatment and Immunoprecipitation:

  • Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[17]

  • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitate the target protein using a specific antibody.

b. Western Blot Analysis:

  • Elute the immunoprecipitated protein and run it on an SDS-PAGE gel.

  • Perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.

Visualizing the Process and Logic

Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and logical relationships involved in heterobifunctional degrader technology.

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC Heterobifunctional Degrader Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycles Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The catalytic cycle of a heterobifunctional degrader.

Experimental_Workflow cluster_Design Degrader Design & Synthesis cluster_Characterization In Vitro & In-Cell Characterization cluster_Evaluation Lead Optimization & Preclinical Evaluation Design Rational Design of Degrader Library Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, NanoBRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay SAR Structure-Activity Relationship (SAR) Studies Degradation_Assay->SAR PK_PD Pharmacokinetics & Pharmacodynamics SAR->PK_PD Toxicity In Vivo Efficacy & Toxicity Studies PK_PD->Toxicity

Caption: A typical experimental workflow for degrader development.

Degrader_Components cluster_POI Target Protein Engagement cluster_E3 E3 Ligase Recruitment Degrader Heterobifunctional Degrader E3_Ligand E3 Ligase Ligand (Anchor) POI_Ligand POI Ligand (Warhead) POI Protein of Interest (POI) POI_Ligand->POI Binds to Linker Linker POI_Ligand->Linker Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits

Caption: The logical relationship of degrader components.

References

Methodological & Application

Application Note: Synthesis of PROTACs using Ald-CH2-PEG5-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a POI-PROTAC-E3 ligase ternary complex leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the efficacy of the resulting degrader.[6][7] Ald-CH2-PEG5-Boc is a versatile linker used in PROTAC synthesis.[8] It features a polyethylene glycol (PEG) chain that enhances solubility and a terminal aldehyde for covalent ligation, along with a Boc-protected amine that allows for sequential, controlled conjugation to the two ligands.[9][10] This application note provides a detailed protocol for the synthesis of a PROTAC using the this compound linker.

PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS).[1] The process begins with the PROTAC simultaneously binding to the target protein and an E3 ligase, forming a ternary complex.[5] The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] After a polyubiquitin chain is formed, the tagged protein is recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]

PROTAC_MoA POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release E2 E2-Ub E2->Ternary Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Experimental Protocols

This protocol outlines a three-step synthesis of a PROTAC, starting with the this compound linker. The synthesis involves an initial reductive amination, followed by deprotection of the Boc group, and a final amide coupling reaction.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Start This compound + E3 Ligase-NH2 Step1_Product E3 Ligase-NH-CH2-PEG5-Boc Start->Step1_Product NaBH(OAc)3 DCE, rt, 12h Step2_Product E3 Ligase-NH-CH2-PEG5-NH3+TFA- Step1_Product->Step2_Product TFA/DCM (1:1) rt, 1-2h Final_PROTAC Final PROTAC (Warhead-CO-NH-PEG5-CH2-NH-E3 Ligase) Step2_Product->Final_PROTAC HATU, DIPEA DMF, rt, 4-12h Warhead Warhead-COOH Warhead->Final_PROTAC

PROTAC Synthesis Workflow
Step 1: Reductive Amination of this compound with an E3 Ligase Ligand

This step conjugates the linker to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) via reductive amination.[11][12]

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-amino-pomalidomide)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCE (0.1 M).

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

ParameterCondition/ValueReference
Stoichiometry
E3 Ligase-NH₂1.0 eq[12]
This compound1.1 eq
NaBH(OAc)₃1.5 eq[12]
Reaction Conditions
SolventAnhydrous DCE[12]
TemperatureRoom Temperature[12]
Duration12 hours[12]
Typical Outcome
Yield60-80%[12]
Purity (post-purification)>95%[12]
Step 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.[13]

Materials and Reagents:

  • Boc-protected intermediate from Step 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA (0.1 M).[14]

  • Stir the solution at room temperature.

  • Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-2 hours).[13]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • To remove residual TFA, add toluene and co-evaporate under reduced pressure (repeat 3x).[13]

  • The resulting TFA salt of the deprotected amine can be precipitated by adding cold diethyl ether and used directly in the next step without further purification.

ParameterCondition/ValueReference
Reagents
Deprotection Agent50% TFA in DCM[13][14]
Reaction Conditions
TemperatureRoom Temperature[13]
Duration1-2 hours[13]
Typical Outcome
YieldQuantitative (>95%)[14]
PurityUsed crude in next step[13]
Step 3: Amide Coupling with a Target Protein Ligand (Warhead)

In the final step, the deprotected linker-E3 ligase conjugate is coupled with a carboxylic acid-functionalized warhead.[15]

Materials and Reagents:

  • TFA salt of the deprotected amine from Step 2

  • Carboxylic acid-functionalized warhead

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[15]

  • Dissolve the TFA salt from Step 2 (1.1 eq) in anhydrous DMF and add it to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours.[15]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC product.

ParameterCondition/ValueReference
Stoichiometry
Deprotected Amine1.1 eq
Warhead-COOH1.0 eq[15]
HATU1.2 eq[15]
DIPEA3.0 eq[15]
Reaction Conditions
SolventAnhydrous DMF[15]
TemperatureRoom Temperature[15]
Duration4-12 hours[15]
Typical Outcome
Yield (post-purification)30-60%[16]
Purity (post-purification)>97%[16]

Conclusion

The this compound linker provides a strategic and flexible approach for the modular synthesis of PROTACs. The orthogonal reactivity of its aldehyde and Boc-protected amine functionalities allows for a controlled, stepwise assembly of the final heterobifunctional molecule. The protocols detailed in this application note offer a reliable framework for researchers engaged in the development of novel protein degraders. Optimization of reaction conditions may be necessary depending on the specific properties of the E3 ligase ligand and the warhead being utilized.

References

Application Note: Reductive Amination of Ald-CH2-PEG5-Boc with a Primary Amine for PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing an efficient method for the formation of carbon-nitrogen bonds.[1][2] This reaction is particularly valuable in the field of drug discovery and development, where it is frequently employed in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and often incorporates polyethylene glycol (PEG) chains to enhance solubility and optimize spatial orientation.

This application note details a protocol for the reductive amination of Ald-CH2-PEG5-Boc, a bifunctional PROTAC linker containing a terminal aldehyde and a Boc-protected amine, with a primary amine. This reaction is a key step in the modular synthesis of PROTACs, allowing for the facile introduction of a target-binding ligand or an E3 ligase-binding moiety. The use of sodium triacetoxyborohydride (STAB) as the reducing agent offers mild and selective reduction of the intermediate imine in the presence of the aldehyde.[3][4]

Reaction Principle

The reductive amination process involves two key steps that typically occur in a single pot:

  • Imine Formation: The primary amine nucleophilically attacks the aldehyde of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or the corresponding iminium ion under acidic conditions).[1][5]

  • Reduction: A reducing agent, in this case, sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to a stable secondary amine, yielding the desired PEGylated product.[3][4]

The Boc (tert-butoxycarbonyl) protecting group on the other end of the PEG linker remains stable under these reaction conditions and can be removed in a subsequent step to allow for further functionalization.[6]

Experimental Protocol

Materials:

  • This compound

  • Primary amine of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (optional, if the primary amine is a salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Instrumentation:

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).

  • Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution. If the primary amine is in the form of a salt (e.g., hydrochloride), add N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the mixture to liberate the free amine.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) to the reaction mixture in portions. The reaction is typically exothermic, so slow addition is recommended.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed. This typically takes between 4 to 24 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure secondary amine product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry (e.g., ESI-MS).

Quantitative Data Summary

The following table provides representative data for the reductive amination of a generic this compound with a primary amine. Actual results may vary depending on the specific primary amine used.

ParameterValue
Reactants
This compound1.0 eq
Primary Amine1.1 eq
Sodium Triacetoxyborohydride1.5 eq
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time12 hours
Results
Yield75-90%
Purity (post-chromatography)>95%

Visualizations

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_analysis Product Analysis Reactants This compound + Primary Amine Dissolve Dissolve in Anhydrous DCM Reactants->Dissolve Imine_Formation Imine Formation (1-2h, RT) Dissolve->Imine_Formation Reduction Reduction with NaBH(OAc)3 (4-24h, RT) Imine_Formation->Reduction Quench Quench with NaHCO3 Reduction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Flash Chromatography Dry_Concentrate->Purify Final_Product Pure Secondary Amine Product Purify->Final_Product Characterization NMR & MS Analysis Final_Product->Characterization

Caption: Experimental workflow for the reductive amination of this compound.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde R1-CHO (this compound) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + R2-NH2 Amine R2-NH2 (Primary Amine) Amine->Hemiaminal Imine Imine (R1-CH=N-R2) Hemiaminal->Imine - H2O Secondary_Amine Secondary Amine (R1-CH2-NH-R2) Imine->Secondary_Amine + [H] (NaBH(OAc)3)

Caption: Simplified reaction mechanism of reductive amination.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The reaction should be carried out under anhydrous conditions as moisture can hydrolyze the imine intermediate and deactivate the reducing agent.

  • Over-alkylation: While STAB is generally selective for the imine over the aldehyde, using a large excess of the aldehyde or prolonged reaction times could potentially lead to side reactions.

  • Amine Nucleophilicity: Weakly nucleophilic amines may require longer reaction times for imine formation or the addition of a mild acid catalyst.

  • Purification of PEGylated Compounds: The purification of PEGylated molecules can sometimes be challenging due to their physical properties. A range of chromatographic conditions may need to be screened to achieve optimal separation.[7][8] Reverse-phase chromatography can also be an effective purification method.

  • Characterization: Due to the polymeric nature of the PEG chain, NMR signals for the PEG backbone will appear as broad multiplets. Mass spectrometry is a critical tool for confirming the molecular weight of the final product.[9][10]

This application note provides a comprehensive and adaptable protocol for the reductive amination of this compound with primary amines, a critical transformation in the synthesis of PROTACs and other complex molecules for drug discovery.

References

Step-by-Step Guide for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

This document provides a comprehensive guide for the successful deprotection of tert-butyloxycarbonyl (Boc)-protected polyethylene glycol (PEG) linkers. This procedure is a critical step in bioconjugation and drug development, enabling the subsequent reaction of the newly freed amine group. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] In the context of PEG linkers, the Boc group masks a primary or secondary amine, preventing its premature reaction during synthesis and modification steps.[2][4] Deprotection, typically achieved through acidolysis, quantitatively removes the Boc group, yielding a free amine that is ready for conjugation to proteins, peptides, antibodies, or other molecules of interest.[5][6] Trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (DCM) is the most common reagent for this transformation.[7]

Key Considerations for Successful Deprotection

Several factors can influence the efficiency and outcome of the Boc deprotection reaction:

  • Acid Strength and Concentration: The rate of deprotection is dependent on the strength and concentration of the acid. While stronger acids can lead to faster reactions, they may also promote side reactions or degradation of sensitive functional groups.[7] A balance must be struck to ensure complete deprotection without compromising the integrity of the PEG linker or the conjugated molecule.

  • Reaction Time and Temperature: Boc deprotection is a kinetic process.[7] Insufficient reaction time or low temperatures may lead to incomplete removal of the Boc group. Monitoring the reaction progress is crucial to determine the optimal duration.[7]

  • Solvent Choice: The solvent must be able to dissolve both the Boc-protected PEG linker and the acid. Dichloromethane (DCM) is a common choice due to its ability to solvate a wide range of PEGylated compounds and its compatibility with TFA.[7]

  • Scavengers: The deprotection reaction generates a tert-butyl cation, which can be reactive and lead to side products.[8] Scavengers, such as triisopropylsilane (TIS), are often added to the reaction mixture to trap these carbocations and prevent unwanted side reactions.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol describes a general method for the deprotection of Boc-protected PEG linkers using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, recommended)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (optional, for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[7]

  • Cooling: Cool the solution to 0°C using an ice bath.[7]

  • Addition of Reagents:

    • Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[7]

    • If using a scavenger, add TIS to a final concentration of 2.5–5% (v/v).[7]

  • Reaction:

    • Stir the reaction mixture at 0°C for 30 minutes.[7]

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 0.5–2 hours.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.[7]

  • Work-up: Choose one of the following work-up procedures:

    • Direct Evaporation:

      • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[7]

      • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • Aqueous Work-up (for non-water-soluble products):

      • Dilute the reaction mixture with an organic solvent.

      • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[7]

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[7]

    • Precipitation:

      • Add the reaction mixture dropwise to a stirred, cold solution of a non-polar solvent like diethyl ether to precipitate the deprotected PEG-linker as its ammonium salt.[7]

      • Collect the precipitate by filtration and dry under vacuum.

Protocol 2: Analytical Monitoring by HPLC

High-performance liquid chromatography (HPLC) can be used to quantitatively monitor the progress of the deprotection reaction.

Procedure:

  • Calibration Curve: Prepare a calibration curve using known concentrations of both the starting Boc-protected PEG linker and the expected deprotected product.[7]

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[7]

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[7]

  • Analysis: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column) and analyze the chromatogram to determine the relative peak areas of the starting material and the product.[7]

  • Quantification: Use the calibration curve to quantify the conversion of the starting material to the product over time.[7]

Data Presentation

The following table summarizes common reaction conditions for the Boc deprotection of PEG linkers using acidic methods.

ReagentConcentrationSolventTypical TimeTemperatureNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room TempMost common method.[7]
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom TempA stronger acid system that can be used if TFA is ineffective.[5][7]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Start dissolve Dissolve Boc-PEG in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavenger (TIS) cool->add_reagents react_cold Stir at 0°C for 30 min add_reagents->react_cold react_rt Stir at Room Temp for 0.5-2h react_cold->react_rt monitor Monitor by TLC/LC-MS react_rt->monitor evaporation Evaporation & Toluene Co-evaporation monitor->evaporation Choose Work-up aqueous_workup Aqueous Wash with NaHCO3 monitor->aqueous_workup Choose Work-up precipitation Precipitation with Diethyl Ether monitor->precipitation Choose Work-up tfa_salt Deprotected PEG-Amine (TFA Salt) evaporation->tfa_salt free_amine Deprotected PEG-Amine (Free Base) aqueous_workup->free_amine precipitation->tfa_salt end End tfa_salt->end free_amine->end

Caption: Experimental workflow for Boc deprotection of PEG linkers.

References

Application Note: Site-Specific Protein Modification using Ald-CH2-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in protein engineering, bioconjugation, and therapeutic development.

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a leading strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] PEGylation can enhance protein solubility and stability, extend circulating half-life, and reduce immunogenicity.[3][4] Site-specific PEGylation is particularly desirable to ensure a homogeneous product with preserved biological activity.[2][5]

Ald-CH2-PEG5-Boc is a heterobifunctional linker designed for just this purpose. It features a terminal aldehyde group for covalent attachment to a protein and a tert-butyloxycarbonyl (Boc)-protected amine at the other end.[6][7][8] The aldehyde group reacts with primary amines on a protein, such as the N-terminal α-amine or the ε-amine of lysine residues, via reductive amination to form a stable secondary amine linkage.[9][10][] The reaction can be directed to the N-terminus under mildly acidic conditions (pH 5-6), leveraging the lower pKa of the α-amine compared to lysine's ε-amine.[5][12]

Following conjugation, the Boc protecting group can be removed under acidic conditions to expose a primary amine.[13][14] This newly available amine serves as a reactive handle for subsequent conjugation to other molecules, such as small molecule drugs, imaging agents, or other polymers, making this compound a versatile tool for creating complex bioconjugates and antibody-drug conjugates (ADCs).

This document provides detailed protocols for the two-stage conjugation of a target protein with this compound: (1) reductive amination to attach the linker to the protein and (2) deprotection of the Boc group to reveal a functional amine. It also covers methods for the characterization and analysis of the resulting conjugate.

Experimental Protocols

Protocol 1: Reductive Amination of Target Protein

This protocol describes the covalent attachment of the this compound linker to a target protein via its aldehyde group.

Materials:

  • Target protein with at least one primary amine (N-terminus or Lysine residue)

  • This compound Linker

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 20 mM Sodium Phosphate or Sodium Acetate buffer, pH adjusted based on desired selectivity (see Table 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Amine-free dialysis or buffer exchange columns

Procedure:

  • Protein Preparation: Prepare the target protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is amine-free (e.g., avoid Tris buffers during the reaction step).

  • Reaction Setup:

    • Add the this compound linker to the protein solution. A 10- to 50-fold molar excess of the PEG linker over the protein is recommended as a starting point.[15]

    • Gently mix the solution to ensure homogeneity.

  • Initiation of Reductive Amination:

    • Add Sodium Cyanoborohydride (NaCNBH₃) to the reaction mixture from a freshly prepared stock solution. A final concentration of 20 mM is typical.[12]

    • Caution: NaCNBH₃ is toxic. Handle with appropriate safety precautions.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C to 25°C) for 2 to 24 hours. The optimal time and temperature will depend on the specific protein and should be determined empirically.[12][15]

  • Reaction Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Remove unreacted PEG linker and reducing agent from the PEGylated protein using SEC, IEX, or dialysis against an appropriate storage buffer.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group from the conjugated protein to expose a terminal primary amine.

Materials:

  • Boc-protected protein conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Neutralization Buffer: 1 M Sodium Phosphate, pH 8.0

  • Purification/Buffer Exchange system

Procedure:

  • Preparation: Lyophilize or concentrate the Boc-protected protein conjugate.

  • Deprotection Reaction:

    • Prepare a solution of 80-95% aqueous TFA.

    • Dissolve the protein conjugate in the TFA solution and incubate at room temperature for 30-60 minutes.[13]

    • Caution: TFA is highly corrosive. Work in a fume hood and use appropriate personal protective equipment. The harsh acidic conditions may affect protein stability; optimization of TFA concentration and incubation time is critical.[14]

  • Neutralization: Immediately following incubation, neutralize the reaction by adding the neutralization buffer.

  • Purification: Promptly remove TFA salts and exchange the buffer using a desalting column or dialysis. The resulting protein conjugate now possesses a reactive primary amine.

Protocol 3: Characterization of the Protein Conjugate

Characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product.

Methods:

  • SDS-PAGE Analysis:

    • Analyze samples from before and after the conjugation reaction.

    • A successful PEGylation will result in a noticeable upward shift in the molecular weight of the protein band on the gel. The extent of the shift corresponds to the number of PEG linkers attached.

  • Mass Spectrometry (MS):

    • Use techniques like MALDI-TOF or ESI-MS to determine the precise molecular weight of the conjugate.[16]

    • This allows for confirmation of the covalent attachment and calculation of the number of PEG molecules per protein molecule.[17][18]

  • Chromatography (SEC/IEX):

    • Size Exclusion Chromatography (SEC) can separate the PEGylated protein from the unconjugated protein and aggregates based on hydrodynamic volume.

    • Ion-Exchange Chromatography (IEX) can separate species based on charge differences, which are altered by the conjugation at amine sites.[12]

  • Quantification of Conjugation Efficiency:

    • Densitometry analysis of SDS-PAGE gels or integration of peak areas from chromatography can be used to estimate the percentage of conjugated protein.[19][20] For more precise quantification, methods like Western blot-based assays can be employed.[19][21]

Data Presentation

Quantitative data should be systematically recorded to ensure reproducibility and for optimization purposes.

Table 1: Reaction Parameters for Reductive Amination

ParameterRangeTarget SelectivityExpected Outcome
pH 5.0 - 6.0N-terminusFavors reaction with the more acidic N-terminal α-amine.[5][12]
7.0 - 8.5N-terminus & LysineLess selective, reacts with both N-terminal and lysine ε-amines.
Molar Ratio (PEG:Protein) 5:1 - 20:1Mono-PEGylationLower ratios favor single modification.
20:1 - 100:1Multi-PEGylationHigher ratios increase the likelihood of multiple sites being modified.
Temperature 4 - 10 °CSlower ReactionReduces risk of protein degradation, allows for better control.
20 - 30 °CFaster ReactionIncreases reaction rate but may impact protein stability.[12]

Table 2: Characterization Data Summary (Example)

AnalyteMethodExpected ResultActual Result
Unconjugated ProteinSDS-PAGESingle band at X kDa
Conjugated ProteinSDS-PAGEBand shift to X + n*(~0.36 kDa)
Unconjugated ProteinESI-MSPeak at X Da
Mono-conjugated ProteinESI-MSPeak at X + 364.43 Da
PuritySEC-HPLC>95% main peak
Conjugation EfficiencyDensitometry>90%

Note: The molecular weight of this compound is 364.43 g/mol .

Visualizations

Diagrams

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Boc Deprotection Protein Target Protein (with -NH2 group) SchiffBase Schiff Base Intermediate (Unstable) Protein->SchiffBase Linker This compound (with Aldehyde) Linker->SchiffBase + PEG_Protein PEGylated Protein (Stable C-N bond) SchiffBase->PEG_Protein Reducer NaCNBH3 (Reducing Agent) Reducer->PEG_Protein + PEG_Protein_Boc PEG-Protein-Boc PEG_Protein->PEG_Protein_Boc Purification Final_Product Final Conjugate (with free -NH2) PEG_Protein_Boc->Final_Product Acid TFA (Acid) Acid->Final_Product +

Caption: Chemical reaction pathway for protein conjugation.

G cluster_workflow Experimental Workflow arrow A 1. Prepare Protein Solution (Amine-free buffer) B 2. Add this compound Linker (10-50x molar excess) A->B C 3. Add NaCNBH3 (Initiate Reaction) B->C D 4. Incubate (4°C - 25°C, 2-24h) C->D E 5. Purify PEG-Protein-Boc Conjugate (e.g., SEC) D->E F 6. Perform Boc Deprotection (TFA) E->F G 7. Neutralize & Purify Final Conjugate (Desalting) F->G H 8. Characterize Final Product (SDS-PAGE, MS) G->H

Caption: Step-by-step experimental workflow diagram.

G cluster_logic Parameter-Outcome Relationships pH Reaction pH Selectivity Selectivity (N-term vs Lys) pH->Selectivity Strongly Influences Efficiency Conjugation Efficiency pH->Efficiency Ratio PEG:Protein Molar Ratio Ratio->Efficiency Directly Correlates Temp Temperature Temp->Efficiency Stability Protein Stability Temp->Stability Inversely Correlates

Caption: Logical relationships between key reaction parameters.

References

Application Notes and Protocols for the Use of Ald-CH2-PEG5-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2]

This document provides detailed application notes and protocols for the utilization of Ald-CH2-PEG5-Boc , a heterobifunctional linker, in the development of ADCs. This linker features an aldehyde group for conjugation to the antibody, a 5-unit PEG chain to impart favorable physicochemical properties, and a Boc-protected amine for subsequent attachment of a cytotoxic drug.

Linker Profile: this compound

The this compound linker offers a strategic approach to ADC construction. The aldehyde functional group allows for site-specific conjugation to an antibody, often through reaction with primary amines on the antibody surface under controlled conditions.[3] The PEG5 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation, particularly with hydrophobic payloads, and improve the overall pharmacokinetic profile.[2][4] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a two-step conjugation process. First, the linker is attached to the antibody. Subsequently, the Boc group is removed under acidic conditions to reveal a primary amine, which is then available for conjugation to a cytotoxic payload.[5][6]

Data Presentation

The following tables summarize key quantitative data for ADCs developed with PEG linkers. While specific data for a PEG5 linker may vary depending on the antibody, payload, and conjugation site, these tables provide a representative overview of the impact of PEGylation on ADC properties.

Table 1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerADC Construct (Antibody-Payload)Cell LineIC50 (nM)
No PEGZHER2-SMCC-MMAENCI-N874.94
No PEGZHER2-SMCC-MMAEBT-4742.48
PEG4ZHER2-PEG4K-MMAENCI-N8731.9
PEG4ZHER2-PEG4K-MMAEBT-47426.2
PEG10ZHER2-PEG10K-MMAENCI-N87111.3
PEG10ZHER2-PEG10K-MMAEBT-47483.5

Data synthesized from a study on affibody-drug conjugates, demonstrating the trend of decreasing in vitro cytotoxicity with increasing PEG chain length.[7]

Table 2: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

LinkerADC ConstructAnimal ModelHalf-life (t1/2)Clearance Rate
No PEGZHER2-SMCC-MMAEMouse19.6 minNot Reported
PEG4ZHER2-PEG4K-MMAEMouse49.2 minNot Reported
PEG10ZHER2-PEG10K-MMAEMouse219.0 minNot Reported
< PEG8Generic IgG-MMAE (DAR 8)RatNot ReportedIncreased
>/= PEG8Generic IgG-MMAE (DAR 8)RatNot ReportedSlower

Data from multiple sources indicating that increasing PEG linker length generally leads to a longer plasma half-life and slower clearance.[7][8]

Table 3: In Vivo Efficacy of ADCs with PEG Linkers

LinkerADC ConstructTumor ModelDosing RegimenOutcome
PEG4anti-CD30-MMAE (DAR 8)Karpas 299 Xenograft1 mg/kg, single doseSignificant tumor growth inhibition
PEG8anti-CD30-MMAE (DAR 8)Karpas 299 Xenograft1 mg/kg, single doseSignificant tumor growth inhibition
PEG12anti-CD30-MMAE (DAR 8)Karpas 299 Xenograft1 mg/kg, single doseSignificant tumor growth inhibition

This table illustrates that PEGylated ADCs can achieve significant anti-tumor activity in vivo.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the development of an ADC using the this compound linker.

Protocol 1: Antibody Modification and Conjugation with this compound

This protocol describes the conjugation of the aldehyde-containing linker to primary amines (e.g., lysine residues) on the antibody surface.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaCNBH3) solution (freshly prepared)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Purification column (e.g., size-exclusion chromatography (SEC) or protein A)

  • Dialysis tubing or centrifugal filters

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Linker Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Add freshly prepared NaCNBH3 to a final concentration of 1 mM to reduce the formed Schiff base to a stable secondary amine bond.

    • Incubate for an additional 1-2 hours at room temperature.

  • Purification:

    • Remove excess linker and other reagents by purifying the antibody-linker conjugate using SEC or protein A chromatography.

    • Alternatively, perform buffer exchange using dialysis or centrifugal filters.

  • Characterization:

    • Determine the concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

    • Assess the average number of linkers per antibody (linker-to-antibody ratio, LAR) using techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Boc-Deprotection of the Antibody-Linker Conjugate

This step is necessary to unmask the primary amine for subsequent drug conjugation.

Materials:

  • Boc-protected antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Purification supplies (as in Protocol 1)

Procedure:

  • Reaction Setup:

    • Lyophilize the purified antibody-linker conjugate to dryness.

    • Dissolve the dried conjugate in a solution of 50% TFA in DCM.

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by LC-MS if possible.

  • Solvent Removal:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification:

    • Immediately purify the deprotected antibody-linker conjugate using SEC or dialysis to remove residual acid and byproducts.

Protocol 3: Conjugation of Cytotoxic Drug to the Deprotected Antibody-Linker

This protocol describes the final step of attaching the cytotoxic payload. The example below assumes a payload with a carboxylic acid group that can be activated to an NHS ester.

Materials:

  • Deprotected antibody-linker conjugate

  • Cytotoxic drug with a carboxylic acid group

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Purification supplies (as in Protocol 1)

Procedure:

  • Payload Activation:

    • In a separate reaction, dissolve the cytotoxic drug, NHS, and DCC in a 1:1.2:1.2 molar ratio in anhydrous DMSO or DMF.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester of the payload.

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the activated payload solution to the deprotected antibody-linker conjugate in reaction buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the final ADC using SEC or other appropriate chromatography methods to remove unconjugated payload and other reagents.[9]

  • Characterization:

    • Determine the final ADC concentration.

    • Measure the average drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).[][11]

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency of the ADC against cancer cell lines.[5][12][13]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.

    • Incubate for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate for 15 minutes with shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting model.

Mandatory Visualizations

G cluster_0 ADC Synthesis Workflow Antibody Antibody Linker Conjugation Linker Conjugation Antibody->Linker Conjugation This compound Boc Deprotection Boc Deprotection Linker Conjugation->Boc Deprotection TFA Drug Conjugation Drug Conjugation Boc Deprotection->Drug Conjugation Activated Payload Purified ADC Purified ADC Drug Conjugation->Purified ADC

Caption: Experimental workflow for ADC synthesis using this compound.

G cluster_1 ADC-Induced Apoptosis Pathway ADC Binding ADC Binding Internalization Internalization ADC Binding->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Microtubule Disruption Microtubule Disruption Payload Release->Microtubule Disruption e.g., Auristatin Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: A typical signaling pathway for ADC-induced apoptosis.

G cluster_2 This compound Linker Structure Aldehyde O=CH- CH2 -CH2- Aldehyde->CH2 PEG5 -(OCH2CH2)5- CH2->PEG5 Amine -NH- PEG5->Amine Boc Boc Amine->Boc

Caption: Structural components of the this compound linker.

References

Application Note and Protocols: Coupling Ald-CH2-PEG5-Boc to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1][2] These molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in optimizing the potency, selectivity, and physicochemical properties of the PROTAC.[3][4] Ald-CH2-PEG5-Boc is a commonly used polyethylene glycol (PEG)-based linker in PROTAC synthesis, offering a balance of hydrophilicity and defined length.[5][6]

This document provides detailed protocols for the coupling of this compound to an E3 ligase ligand via reductive amination, followed by the deprotection of the Boc group to allow for subsequent conjugation to a target protein ligand.

Core Reaction: Reductive Amination

The primary method for coupling the aldehyde functional group of the linker to an amine-containing E3 ligase ligand is reductive amination. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to a stable secondary amine.[7][8]

Reaction Scheme:
  • Step 1: Imine Formation: The aldehyde group of this compound reacts with a primary or secondary amine on the E3 ligase ligand to form a Schiff base (imine). This reaction is typically reversible and favored under neutral to slightly acidic conditions.

  • Step 2: Reduction: A reducing agent is introduced to selectively reduce the imine to a stable secondary amine, thus forming the linker-ligand conjugate.

Experimental Protocols

Protocol 1: Reductive Amination Coupling of this compound to an Amine-Containing E3 Ligase Ligand

This protocol outlines the general procedure for the reductive amination reaction. The specific E3 ligase ligand will influence the choice of solvent and purification method. Common E3 ligase ligands with suitable amine handles include derivatives of thalidomide, lenalidomide, and pomalidomide for Cereblon (CRBN), as well as ligands for VHL, IAP, and MDM2.[9][10][11]

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • Reducing agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[12]

  • Anhydrous Solvent: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), or Methanol (MeOH)[12]

  • Acetic acid (optional, to catalyze imine formation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Addition of Aldehyde Linker: Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid (0.1-0.5 equivalents) can be added to facilitate imine formation, particularly for less reactive amines.

  • Reduction:

    • Using STAB: Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for acid-sensitive functional groups.[12]

    • Using NaBH₃CN: Add sodium cyanoborohydride (1.5 - 2.0 equivalents). NaBH₃CN is stable in protic solvents like methanol.[12]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).[1]

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the Boc-protected linker-E3 ligase ligand conjugate.

Protocol 2: Boc Deprotection of the Linker-E3 Ligase Ligand Conjugate

Following successful coupling, the tert-butyloxycarbonyl (Boc) protecting group is removed to expose the terminal amine of the PEG linker for subsequent conjugation.[13][14]

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate

  • Trifluoroacetic acid (TFA)[15]

  • Anhydrous Dichloromethane (DCM)[15]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[15]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.[16]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM or ethyl acetate.

    • Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected linker-E3 ligase ligand conjugate, which can be used in the next coupling step without further purification if the purity is sufficient.

Data Presentation

Table 1: Summary of Reductive Amination Conditions

ParameterCondition 1Condition 2
E3 Ligase Ligand Amine-functionalized (e.g., pomalidomide derivative)Amine-functionalized (e.g., VHL ligand derivative)
Linker This compound (1.0 - 1.2 eq)This compound (1.0 - 1.2 eq)
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)
Solvent Anhydrous DCM or DCEAnhydrous MeOH or THF
Catalyst Acetic Acid (0.1 - 0.5 eq) (optional)None
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 12 hours3 - 16 hours
Work-up Aqueous NaHCO₃ quench, extraction with DCMAqueous quench, extraction with Ethyl Acetate
Purification Silica Gel ChromatographySilica Gel Chromatography or Preparative HPLC

Table 2: Summary of Boc Deprotection Conditions

ParameterCondition
Substrate Boc-PEG5-CH2-NH-E3 Ligase Ligand
Reagent Trifluoroacetic acid (TFA)
Solvent Anhydrous Dichloromethane (DCM)
Concentration of TFA 20-50% (v/v)
Temperature Room Temperature
Reaction Time 1 - 4 hours
Work-up Concentration, neutralization with NaHCO₃, extraction
Purification Typically used directly in the next step

Visualizations

Reaction_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection E3_Ligand Amine-functionalized E3 Ligase Ligand Imine_Formation Imine Formation (DCM, RT) E3_Ligand->Imine_Formation Ald_Linker This compound Ald_Linker->Imine_Formation Reduction Reduction (STAB or NaBH3CN) Imine_Formation->Reduction Boc_Product Boc-Protected Linker-Ligand Conjugate Reduction->Boc_Product Deprotection Boc Deprotection (TFA, DCM) Boc_Product->Deprotection Final_Product Deprotected Linker-Ligand Conjugate Deprotection->Final_Product

Caption: Workflow for coupling this compound to an E3 ligase ligand.

Signaling_Pathway POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) POI->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Synthesis of a BRD4-Targeting PROTAC Using Ald-CH2-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.[1] A typical PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker itself is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility, which can be crucial for optimal ternary complex formation.[1][5] The "Ald-CH2-PEG5-Boc" linker is a versatile building block for PROTAC synthesis, featuring an aldehyde group for conjugation to an amine-containing molecule via reductive amination, a five-unit PEG chain to confer desirable physicochemical properties, and a Boc-protected amine for subsequent elaboration.

These application notes provide a detailed protocol for the synthesis of a specific Bromodomain-containing protein 4 (BRD4)-targeting PROTAC using the this compound linker. BRD4 is a well-validated target in oncology, and its degradation has shown significant therapeutic potential.

Signaling Pathway of PROTAC-Mediated BRD4 Degradation

The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of the target protein, BRD4.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degrades

Caption: PROTAC-mediated degradation of BRD4 protein.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC, herein named BRD4-PEG5-Pomalidomide, using this compound. The synthesis involves a two-step process: 1) Reductive amination of the this compound linker with an amine-functionalized BRD4 ligand (e.g., a derivative of JQ1), followed by 2) Deprotection of the Boc group and subsequent amide coupling with the E3 ligase ligand, Pomalidomide.

Part 1: Synthesis of JQ1-amine-PEG5-Boc Intermediate via Reductive Amination

Materials:

  • This compound

  • JQ1-amine (a derivative of the BRD4 inhibitor JQ1 with a primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve JQ1-amine (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

  • Addition of Base: Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Reductive Amination: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the JQ1-amine-PEG5-Boc intermediate.

Part 2: Synthesis of the Final PROTAC (BRD4-PEG5-Pomalidomide)

Materials:

  • JQ1-amine-PEG5-Boc intermediate (from Part 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Preparative High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Boc Deprotection: Dissolve the JQ1-amine-PEG5-Boc intermediate (1.0 equivalent) in a mixture of DCM and TFA (e.g., 4:1 v/v).

  • Reaction Monitoring: Stir the solution at room temperature and monitor the deprotection by TLC or LC-MS (typically complete within 1-2 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA.

  • Amide Coupling: In a separate dry flask under an inert atmosphere, dissolve Pomalidomide (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equivalents) to the Pomalidomide/HATU solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: Dissolve the deprotected JQ1-amine-PEG5 intermediate in a minimal amount of anhydrous DMF and add it to the activated Pomalidomide solution.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the final BRD4-PEG5-Pomalidomide PROTAC.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram outlines the general workflow from the synthesis of the PROTAC to its biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start: Reagents (JQ1-amine, this compound, Pomalidomide) reductive_amination Reductive Amination start->reductive_amination deprotection Boc Deprotection reductive_amination->deprotection amide_coupling Amide Coupling deprotection->amide_coupling purification Purification (HPLC) amide_coupling->purification characterization Characterization (NMR, MS) purification->characterization final_protac Final PROTAC: BRD4-PEG5-Pomalidomide characterization->final_protac cell_culture Cell Culture (e.g., Cancer Cell Line) final_protac->cell_culture protac_treatment PROTAC Treatment cell_culture->protac_treatment western_blot Western Blot Analysis protac_treatment->western_blot dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax downstream_assays Downstream Functional Assays (e.g., Cell Viability, Apoptosis) dc50_dmax->downstream_assays

Caption: Workflow for PROTAC synthesis and evaluation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs with varying linker lengths, illustrating the importance of linker optimization.

Table 1: Physicochemical Properties of BRD4-Targeting PROTACs with Different PEG Linker Lengths

PROTAC NameLinker CompositionMolecular Weight ( g/mol )cLogP
BRD4-PEG3-Pomalidomide3-unit PEG~850~3.5
BRD4-PEG5-Pomalidomide 5-unit PEG ~938 ~3.2
BRD4-PEG7-Pomalidomide7-unit PEG~1026~2.9

Note: The values presented are estimations for illustrative purposes.

Table 2: In Vitro Degradation Efficacy of BRD4-Targeting PROTACs

PROTAC NameDC50 (nM) in HEK293T cellsDmax (%) in HEK293T cells
BRD4-PEG3-Pomalidomide50>90
BRD4-PEG5-Pomalidomide 15 >95
BRD4-PEG7-Pomalidomide75>90

Note: The data presented are representative and intended to illustrate the trend of how linker length can affect degradation potency. Actual values would need to be determined experimentally.

Logical Relationship of PROTAC Action

The following diagram illustrates the logical flow of events in PROTAC-induced protein degradation.

PROTAC_Logic start PROTAC Administered to Cells cell_entry Cellular Uptake start->cell_entry ternary_formation Ternary Complex Formation (POI-PROTAC-E3 Ligase) cell_entry->ternary_formation ubiquitination Poly-ubiquitination of POI ternary_formation->ubiquitination proteasomal_degradation Proteasomal Degradation of POI ubiquitination->proteasomal_degradation phenotypic_outcome Desired Phenotypic Outcome (e.g., Cancer Cell Death) proteasomal_degradation->phenotypic_outcome

Caption: Logical flow of PROTAC-induced degradation.

Conclusion

The this compound linker is a valuable tool for the modular synthesis of PROTACs. The provided protocols offer a general framework for the synthesis and evaluation of a BRD4-targeting PROTAC. It is important to note that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair, and empirical testing is crucial for the development of potent and selective degraders. The systematic evaluation of PROTACs with varying linkers, as outlined in the experimental workflow, is essential for advancing the field of targeted protein degradation.

References

Application Note: Purification of Ald-CH2-PEG5-Boc-Containing PROTACs by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, allows for fine-tuning of their pharmacological properties. Polyethylene glycol (PEG) linkers, such as Ald-CH2-PEG5-Boc, are frequently incorporated to enhance solubility and optimize the ternary complex formation between the target protein and the E3 ligase.[2][][4][5]

The synthesis of these complex molecules often results in a mixture of the desired product, unreacted starting materials, and various side products. Therefore, robust purification methods are critical to obtaining highly pure PROTACs for in-vitro and in-vivo studies. This application note provides a detailed protocol for the purification of PROTACs containing the this compound linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Challenges in Purifying PEGylated PROTACs

The purification of PEGylated PROTACs presents unique challenges. The PEG linker itself can be heterogeneous in length, leading to a broader peak in the chromatogram.[6][7] Furthermore, the hydrophilicity of the PEG linker can influence the retention behavior of the PROTAC on the reverse-phase column, requiring careful optimization of the mobile phase and gradient conditions.

Experimental Workflow

The overall workflow for the purification of this compound-containing PROTACs is depicted below.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_PROTAC Crude PROTAC Synthesis Mixture Dissolution Dissolution in Mobile Phase A/DMSO Crude_PROTAC->Dissolution 1. Filtration Filtration (0.22 µm) Dissolution->Filtration 2. HPLC_Column C18 RP-HPLC Column Filtration->HPLC_Column 3. Injection Gradient_Elution Gradient Elution HPLC_Column->Gradient_Elution 4. UV_Detection UV Detection Gradient_Elution->UV_Detection 5. Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection 6. Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis 7. Solvent_Removal Solvent Removal (Lyophilization) Purity_Analysis->Solvent_Removal 8. Pure_PROTAC Pure PROTAC Solvent_Removal->Pure_PROTAC 9.

Caption: Experimental workflow for the HPLC purification of this compound-containing PROTACs.

Materials and Methods

Materials
Reagent/EquipmentSupplierGrade
Acetonitrile (ACN)Major SupplierHPLC Grade
WaterMajor SupplierHPLC Grade
Trifluoroacetic Acid (TFA)Major SupplierHPLC Grade
Dimethyl Sulfoxide (DMSO)Major SupplierACS Grade
C18 Reverse-Phase HPLC Columne.g., Phenomenex, WatersPreparative and Analytical
HPLC Systeme.g., Agilent, ShimadzuPreparative and Analytical
UV DetectorIntegrated with HPLC
Fraction CollectorIntegrated with HPLC
Lyophilizere.g., Labconco, SP Scientific
0.22 µm Syringe FiltersMajor Supplier
Potential Impurities in this compound PROTAC Synthesis

The synthesis of PROTACs using an aldehyde-functionalized linker often proceeds via reductive amination. Potential impurities that may need to be separated during HPLC purification include:

ImpurityDescription
Unreacted this compound LinkerExcess linker from the coupling reaction.
Unreacted Target Protein or E3 Ligase LigandIncomplete reaction of one of the binding moieties.
Over-alkylated SpeciesFormation of tertiary amines if the starting amine is primary.
Imine IntermediateIncomplete reduction of the Schiff base formed during reductive amination.
Boc-deprotected SpeciesLoss of the Boc protecting group under acidic conditions.

Experimental Protocols

Sample Preparation
  • Dissolve the crude PROTAC product in a minimal amount of DMSO.

  • Dilute the DMSO solution with Mobile Phase A (see below) to a concentration suitable for preparative HPLC injection (typically 10-50 mg/mL). The final solution should be clear and free of precipitates.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Purification

HPLC System and Column:

  • System: Preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.

  • Column: A C18 reverse-phase column is generally a good starting point for the purification of small molecule PROTACs. A C4 column can also be considered, particularly for more hydrophobic PROTACs.

  • Column Dimensions: Dependent on the scale of purification (e.g., 21.2 x 250 mm for gram-scale).

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

Gradient Elution Program:

The following is a general gradient program that can be optimized for specific PROTACs. The retention of PEGylated compounds can be sensitive to the gradient slope.

Time (min)% Mobile Phase BFlow Rate (mL/min)
02020
52020
358020
409520
459520
462020
502020

Detection:

  • Wavelength: Monitor the elution profile at a wavelength where the PROTAC and potential aromatic impurities absorb, typically between 214 nm and 280 nm. A diode array detector (DAD) can be beneficial for monitoring multiple wavelengths simultaneously.

Fraction Collection:

  • Collect fractions based on the elution of the main peak corresponding to the desired PROTAC.

Purity Analysis of Collected Fractions
  • Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Use a similar mobile phase system as the preparative method but with a faster gradient and a lower flow rate on an analytical C18 column (e.g., 4.6 x 150 mm).

Post-Purification Processing
  • Pool the fractions with the desired purity (typically >95%).

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freeze the remaining aqueous solution and lyophilize to obtain the pure PROTAC as a solid.

Data Presentation

The following table provides an illustrative example of the data that should be collected and organized during the purification and analysis of an this compound-containing PROTAC.

Sample IDRetention Time (min) (Analytical HPLC)Peak Area (%)Purity (%)Recovery Yield (%)
Crude ProductMultiple Peaks-~70%-
Fraction 1215.296.596.5-
Fraction 1315.398.298.2-
Fraction 1415.397.897.8-
Pooled Pure Product15.3>98>98~60%

Signaling Pathway and Logical Relationships

The purification of the PROTAC is a critical step that precedes its use in biological assays to study its effect on cellular signaling pathways.

PROTAC_Purification_and_Action cluster_purification Purification Process cluster_cellular_action Cellular Mechanism of Action Crude_PROTAC Crude PROTAC HPLC HPLC Purification Crude_PROTAC->HPLC Pure_PROTAC Pure PROTAC (>95%) HPLC->Pure_PROTAC Ternary_Complex Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) Pure_PROTAC->Ternary_Complex Introduced into biological system Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Downstream_Effect Downstream Signaling Pathway Modulation Degradation->Downstream_Effect

Caption: Logical relationship between PROTAC purification and its mechanism of action.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound-containing PROTACs using RP-HPLC. The provided method serves as a robust starting point for optimization, which is often necessary due to the unique physicochemical properties of each PROTAC molecule. Careful sample preparation, selection of appropriate HPLC conditions, and diligent purity analysis are essential for obtaining high-quality PROTACs for downstream applications in drug discovery and chemical biology.

References

Application Notes and Protocols for Generating a PROTAC Library with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] The formation of a ternary complex between the POI, PROTAC, and E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[2][5] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated to optimize degradation efficiency.[6][7] This document provides a detailed experimental workflow for generating and evaluating a library of PROTACs with varying PEG linker lengths.

Core Principles of PEG Linkers in PROTAC Design

PEG linkers offer several advantages in PROTAC development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[7]

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cell permeability.[8] The optimal PEG linker length for cell permeability must be determined empirically.[2]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the correct orientation and proximity between the POI and the E3 ligase to enable efficient ubiquitination.[6] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[6]

Experimental Workflow for PROTAC Library Generation and Evaluation

The generation of a PROTAC library with PEG linkers involves a systematic process of design, synthesis, purification, and biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation POI_Ligand Select POI Ligand Linker_Selection Select PEG Linkers (Varying Lengths) POI_Ligand->Linker_Selection E3_Ligand Select E3 Ligase Ligand E3_Ligand->Linker_Selection Synthesis Synthesize PROTAC Library Linker_Selection->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Biochemical_Assay Biochemical Assays (e.g., TR-FRET) Characterization->Biochemical_Assay Cellular_Assay Cellular Degradation Assays (e.g., Western Blot) Biochemical_Assay->Cellular_Assay Downstream_Analysis Downstream Functional Assays Cellular_Assay->Downstream_Analysis

Caption: Experimental workflow for PROTAC library generation and evaluation.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from studies investigating the effect of PEG linker length on the degradation efficiency of various target proteins. Degradation is typically quantified by DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths [6][9]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 2: Degradation Potency of TBK1-Targeting PROTACs [6]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 3: Degradation Profile of BTK-Targeting PROTACs with Varying Linker Lengths [3]

PROTACLinker CompositionDC50 (nM)Dmax (%)
MT802PEG linker<1>95%
PROTAC 1Short PEG linker>1000<10%
PROTAC 2Long PEG linker50~80%

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a common method for synthesizing PROTACs using amide bond formation.

Materials:

  • POI ligand with a suitable functional group (e.g., carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine)

  • Amine-PEG-acid bifunctional linkers of varying lengths

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the POI ligand (1 equivalent) and the bifunctional PEG linker (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, purify the POI-linker intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified POI-linker intermediate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation Quantification

This protocol details the quantification of target protein degradation in cells treated with PROTACs.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC library with varying PEG linker lengths

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody specific to the target protein

  • Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment:

    • Plate cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip and re-probe the membrane with an antibody against a housekeeping protein for loading control.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the target protein band intensity to the housekeeping protein band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay using TR-FRET

This protocol describes a biochemical assay to measure the formation of the ternary complex.

Materials:

  • Purified recombinant target protein (e.g., His-tagged)

  • Purified recombinant E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC)

  • PROTAC library

  • Fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the purified target protein, E3 ligase complex, and varying concentrations of the PROTAC.

    • Incubate at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.

  • Detection:

    • Add the fluorescently labeled antibodies to the wells.

    • Incubate for another hour at room temperature.

  • Measurement:

    • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of ternary complex formed.

  • Data Analysis:

    • Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Signaling Pathway and Mechanism of Action

The following diagram illustrates the catalytic mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

References

Troubleshooting & Optimization

Technical Support Center: Ald-CH2-PEG5-Boc Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low yields in the reductive amination of Ald-CH2-PEG5-Boc. Below, you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols to help you optimize your reaction and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a heterobifunctional PROTAC linker. It consists of an aldehyde group (-CHO) at one end and a Boc-protected amine (-NHBoc) at the other, connected by a 5-unit polyethylene glycol (PEG) chain. This structure allows for the covalent linkage of two different molecules, typically a ligand for a target protein and a ligand for an E3 ligase in the synthesis of PROTACs.

Q2: What is the fundamental mechanism of the reductive amination reaction?

A2: Reductive amination is a two-step process that forms a stable carbon-nitrogen bond.

  • Imine Formation: The aldehyde group of this compound reacts with a primary or secondary amine of the target molecule to form a hemiaminal intermediate. This intermediate then reversibly loses a molecule of water to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is typically favored under mildly acidic conditions (pH 4-7).

  • Reduction: A reducing agent is introduced to selectively reduce the C=N double bond of the imine or iminium ion to a stable secondary or tertiary amine, respectively.

Q3: Why is my yield low when using this compound?

A3: Low yields in this specific reaction can be attributed to several factors:

  • Reagent Quality: PEG aldehydes are susceptible to oxidation to the corresponding carboxylic acid and can also polymerize upon storage. Using old or improperly stored this compound can significantly reduce the amount of active aldehyde available for the reaction.

  • Inefficient Imine Formation: The equilibrium for imine formation can be unfavorable. The presence of excess water in the reaction can drive the equilibrium back towards the starting materials.

  • Suboptimal pH: The pH of the reaction is critical. If the pH is too low (<4), the amine nucleophile will be protonated, rendering it unreactive. If the pH is too high (>8), the imine formation can be slow.

  • Choice of Reducing Agent: Using a non-selective reducing agent like sodium borohydride (NaBH₄) can lead to the reduction of the starting aldehyde to an alcohol, a common side reaction that lowers the yield.

  • Side Reactions: Besides the reduction of the starting aldehyde, other side reactions like aldol condensation of the aldehyde can occur, especially under basic conditions.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving the root cause of low yields in your reductive amination reaction.

Problem Area 1: Reagent Quality and Handling
Question Possible Cause Recommended Solution
Is my this compound reagent still active? The aldehyde may have oxidized to a carboxylic acid or polymerized.Use a fresh vial of the reagent. If possible, verify the purity of the aldehyde by ¹H NMR before use. Store the reagent at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protect it from moisture.
Is my amine starting material pure? Impurities in the amine can interfere with the reaction.Ensure the amine is of high purity and free of any residual acids or bases from its synthesis or purification.
Is my reducing agent active? Hydride reducing agents can be deactivated by moisture.Use a fresh bottle of the reducing agent. Store it in a desiccator.
Is my solvent anhydrous? The presence of water can inhibit imine formation.Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
Problem Area 2: Reaction Conditions
Question Possible Cause Recommended Solution
Is the pH of my reaction optimal? The pH may be too high or too low, affecting imine formation.The optimal pH is typically between 4 and 7. You can add a catalytic amount of acetic acid (e.g., 0.5-1 equivalent) to facilitate imine formation.
Am I using the right reducing agent? The reducing agent may be reducing the starting aldehyde.Use a milder, imine-selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is often preferred as it is less toxic and generally provides higher yields.[1][2]
Is the reaction time sufficient? The reaction may not have gone to completion.Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50°C).
Are the reagents fully dissolved? Poor solubility can lead to an incomplete reaction.Choose a solvent in which all reactants are soluble. Common solvents for this reaction include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).
Problem Area 3: Reaction Workup and Purification
Question Possible Cause Recommended Solution
Am I losing my product during workup? The product may be water-soluble or lost during extraction.The PEG chain can increase water solubility. Minimize aqueous washes or perform a back-extraction of the aqueous layers. Use a salt-saturated aqueous solution (brine) to reduce the solubility of the product in the aqueous phase.
Is my purification method appropriate? The product may be difficult to separate from starting materials or byproducts.Flash column chromatography on silica gel is a common purification method. A gradient elution system (e.g., from pure DCM to a mixture of DCM and methanol) is often effective.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical Solvent(s)Key Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCE, THFMild and selective for imines over aldehydes; tolerant of many functional groups; often gives high yields.[1][2]
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelective for imines at neutral or slightly acidic pH; toxic (releases HCN upon acidification).
Sodium BorohydrideNaBH₄Methanol, EthanolCan reduce both imines and aldehydes; best used in a two-step procedure where the imine is pre-formed.
2-Picoline BoraneC₆H₁₀BNMethanol, WaterA stable and less toxic alternative to NaBH₃CN; effective in various solvents.

Experimental Protocols

One-Pot Reductive Amination of this compound with a Primary Amine

This protocol is adapted from a general procedure for the synthesis of N-Boc protected secondary amines and is suitable for the reaction of this compound with a primary amine.[3]

Materials:

  • This compound

  • Primary amine of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the primary amine (1.0-1.2 equivalents).

  • Solvent Addition: Dissolve the starting materials in anhydrous DCM (concentration typically 0.1-0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid (0.5 equivalents) can be added to facilitate this step.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

Mandatory Visualizations

experimental_workflow Experimental Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound (1 eq) and Amine (1.2 eq) in Anhydrous DCM imine_formation Stir for 1-2h at RT (Optional: Add Acetic Acid) start->imine_formation Imine Formation reduction Add NaBH(OAc)3 (1.5 eq) Portion-wise imine_formation->reduction Reduction Step monitoring Monitor by TLC/LC-MS (4-16h at RT) reduction->monitoring quench Quench with Sat. NaHCO3 monitoring->quench Reaction Complete extract Extract with DCM quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Purify by Flash Chromatography dry->purify product Final Product purify->product

Caption: Experimental workflow for the one-pot reductive amination.

troubleshooting_guide Troubleshooting Low Yield cluster_reagents Check Reagents cluster_conditions Check Conditions cluster_analysis Analyze Byproducts start Low Yield Observed check_aldehyde Is this compound fresh? start->check_aldehyde check_amine Is amine pure? start->check_amine check_reducing_agent Is reducing agent active? start->check_reducing_agent check_solvent Is solvent anhydrous? start->check_solvent check_ph Is pH optimal (4-7)? check_aldehyde->check_ph If reagents are good check_reductant_choice Using imine-selective reducing agent? check_ph->check_reductant_choice check_time Is reaction time sufficient? check_reductant_choice->check_time check_aldehyde_reduction Aldehyde reduced to alcohol? check_time->check_aldehyde_reduction If conditions are good check_overalkylation Formation of tertiary amine? check_aldehyde_reduction->check_overalkylation solution Implement Solutions & Re-run check_overalkylation->solution Identify cause

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: PROTAC Synthesis with Ald-CH2-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Ald-CH2-PEG5-Boc linker in Proteolysis Targeting Chimera (PROTAC) synthesis. The primary focus is on addressing common side products and challenges encountered during the reductive amination coupling step.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of PROTACs using the this compound linker, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Formation 1. Inefficient Imine Formation: The initial equilibrium between the amine and aldehyde may not favor the imine intermediate. 2. Degradation of Starting Materials: The aldehyde linker or the amine-containing molecule may be unstable under the reaction conditions. 3. Suboptimal Reducing Agent Activity: The chosen reducing agent (e.g., sodium cyanoborohydride) may be old or inactive.1. Optimize Reaction pH: Maintain a slightly acidic pH (typically 5-6) to facilitate imine formation. This can be achieved by adding a catalytic amount of acetic acid. 2. Use a Drying Agent: Add molecular sieves to the reaction to remove water, which is a byproduct of imine formation, and drive the equilibrium towards the product. 3. Check Starting Material Quality: Verify the purity and stability of both the this compound linker and the amine-containing partner using techniques like NMR or LC-MS before starting the reaction. 4. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator).
Presence of a Major Side Product with a Mass Corresponding to the Alcohol of the Linker Over-reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to an alcohol, competing with the reductive amination pathway.1. Use a Milder Reducing Agent: Consider using sodium triacetoxyborohydride (STAB), which is generally more selective for imines over aldehydes. 2. Control Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the reducing agent. A large excess can increase the rate of aldehyde reduction. 3. Stepwise Addition: Add the reducing agent portion-wise to the pre-formed imine mixture to maintain a low instantaneous concentration of the reducing agent.
Unintended Deprotection of the Boc Group Acidic Conditions: The Boc (tert-butoxycarbonyl) protecting group is labile under strongly acidic conditions, which might be present during the reaction or acidic workup.1. Maintain pH Control: Avoid strongly acidic conditions during the reaction. If an acid catalyst is used, employ it in catalytic amounts. 2. Neutral or Basic Workup: During product isolation, use a neutral or mildly basic aqueous wash (e.g., saturated sodium bicarbonate solution) to quench any residual acid before extraction. 3. Alternative Deprotection-Compatible Protecting Groups: If acidic conditions are unavoidable in subsequent synthetic steps, consider using a protecting group that is stable to acid but can be removed under orthogonal conditions (e.g., Fmoc).
Observation of Cyanated Adducts in Mass Spectrometry Cyanide Impurities in Reducing Agent: Commercial sodium cyanoborohydride can contain residual cyanide (HCN or NaCN) as an impurity. This can react with the imine intermediate to form a stable α-amino nitrile side product.1. Use High-Purity Reducing Agent: Source sodium cyanoborohydride from a reputable supplier and use a freshly opened bottle. 2. Cyanide Scavenging: In cases of persistent contamination, consider adding a small amount of a sacrificial aldehyde (e.g., acetone) to react with the cyanide impurities before adding your primary aldehyde linker. 3. Alternative Reducing Agents: Switch to a non-cyanide-containing reducing agent like sodium triacetoxyborohydride (STAB) or picoline borane.
Difficult Purification of the Final PROTAC Structural Similarity of Products and Byproducts: The desired PROTAC and certain side products (e.g., over-reduced linker) may have very similar polarities and molecular weights, making chromatographic separation challenging.1. Optimize Chromatography: Use a high-resolution HPLC column and a shallow gradient to improve separation. Consider alternative stationary phases (e.g., C8 instead of C18) or different solvent systems. 2. Orthogonal Purification Techniques: Employ a multi-step purification strategy. For instance, follow up reverse-phase HPLC with size-exclusion chromatography (SEC) to separate based on size differences.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reductive amination reaction with this compound?

A1: The optimal pH for reductive amination is typically in the range of 5 to 6. This slightly acidic environment protonates the carbonyl oxygen, making the aldehyde more electrophilic for nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the imine. However, highly acidic conditions (pH < 4) can lead to protonation of the amine, reducing its nucleophilicity, and may also cause the degradation of acid-sensitive functional groups or deprotection of the Boc group.

Q2: Can I use sodium borohydride (NaBH₄) instead of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)?

A2: While sodium borohydride is a common reducing agent, it is generally not recommended for one-pot reductive amination. NaBH₄ can readily reduce aldehydes at a rate comparable to or faster than imines, leading to significant formation of the corresponding alcohol side product from your this compound linker. NaBH₃CN and STAB are milder and more selective reducing agents that preferentially reduce the protonated imine intermediate over the starting aldehyde, thus maximizing the yield of the desired PROTAC.

Q3: My LC-MS analysis shows a peak with a mass increase of 27 Da. What could this be?

A3: A mass increase of 27 Da (or technically 26 Da for the cyano group, with the extra mass unit from a proton in the mass spectrometer) strongly suggests the formation of a cyanated byproduct. This occurs when cyanide impurities, present in some batches of sodium cyanoborohydride, attack the imine intermediate. This forms a stable α-amino nitrile. To confirm, you can perform high-resolution mass spectrometry to obtain an accurate mass and predicted elemental composition. To avoid this, it is recommended to use a high-purity source of NaBH₃CN or switch to a non-cyanide-based reducing agent like STAB.

Q4: How can I monitor the progress of the reductive amination reaction?

A4: The reaction progress can be effectively monitored by Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials (this compound and your amine-containing molecule) and the formation of the desired PROTAC product. This allows for the determination of the optimal reaction time and helps in identifying the presence of any major side products. Thin Layer Chromatography (TLC) can also be used as a quicker, qualitative method if the starting materials and product have sufficiently different retention factors (Rf).

Q5: What are the best practices for storing this compound?

A5: Aldehyde-containing linkers can be susceptible to oxidation to the corresponding carboxylic acid over time, especially if exposed to air and light. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and protected from light. For long-term storage, keeping it at a low temperature (-20°C or -80°C) is advisable. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture, which could hydrolyze the aldehyde.

Data Presentation

The following table summarizes potential side products in PROTAC synthesis with this compound and their characteristic mass shifts, which can be identified by mass spectrometry. The yields are illustrative and can vary significantly based on reaction conditions.

Side Product Formation Pathway Expected Mass Shift from this compound Illustrative Yield Range (%)
Over-reduced Linker (Alcohol)Direct reduction of the aldehyde+2 Da5 - 30%
Boc-Deprotected PROTACAcid-catalyzed cleavage of the Boc group-100 Da (from final PROTAC)0 - 15%
Cyanated AdductReaction of the imine with cyanide impurities+27 Da (on the final PROTAC)0 - 10%
Unreacted this compoundIncomplete reaction0 DaVariable

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • To a solution of the amine-containing molecule (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol, 0.1 M), add this compound (1.1 eq).

  • Add a catalytic amount of acetic acid (0.1-0.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by LC-MS.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS until the starting materials are consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Characterization of Impurities by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan a range that covers the expected masses of starting materials, product, and potential side products (e.g., 100-1500 m/z).

    • Data Analysis: Extract ion chromatograms for the expected m/z values of the desired product and the potential side products listed in the data table above.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Workup & Purification Amine_Molecule Amine-containing Molecule Imine_Formation Imine Formation (Intermediate) Amine_Molecule->Imine_Formation Aldehyde_Linker This compound Aldehyde_Linker->Imine_Formation Solvent Solvent (e.g., DCM) Acid_Catalyst Acetic Acid (catalytic) PROTAC_Product Desired PROTAC Imine_Formation->PROTAC_Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->PROTAC_Product Quenching Quenching (aq. NaHCO3) PROTAC_Product->Quenching Extraction Extraction Quenching->Extraction Purification Purification (HPLC) Extraction->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis via reductive amination.

Side_Product_Pathways Start Amine + this compound Imine Imine Intermediate Start->Imine H+ cat. Over_Reduced Over-reduced Linker (Alcohol) Start->Over_Reduced [H] (excess) Desired_PROTAC Desired PROTAC Imine->Desired_PROTAC [H] Cyanated_Adduct Cyanated Adduct Imine->Cyanated_Adduct CN- impurity

Caption: Competing reaction pathways leading to side products.

Technical Support Center: Optimizing PROTAC Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for improved Proteolysis Targeting Chimera (PROTAC) activity.

Frequently Asked Questions (FAQs)

Q1: Why is the linker length so critical for PROTAC activity?

The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1][2] Its length is a key determinant of the efficacy of the PROTAC because it governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][3] An optimal linker length facilitates the correct spatial arrangement of the target protein and the E3 ligase, which is necessary for efficient ubiquitination of the target and its subsequent degradation by the proteasome.[1][4]

Q2: What happens if the PROTAC linker is too short or too long?

Both suboptimal short and long linkers can lead to reduced PROTAC activity:

  • Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase to the PROTAC.[1][5][6] This steric clash inhibits the formation of a stable and productive ternary complex.[6]

  • Too long: A linker that is too long can result in an overly flexible PROTAC. This excessive flexibility can lead to an unstable ternary complex and inefficient ubiquitination because the two proteins are not held in a consistent and optimal orientation for the ubiquitin transfer to occur.[1][7]

Q3: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains.[5][6][8] These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex.[5] Other linker types include more rigid structures like those containing piperazine or triazole rings, which can help to control the conformational flexibility of the PROTAC.[6][8]

Q4: How does the composition of the linker, besides its length, impact PROTAC performance?

Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[5][6] For instance, incorporating hydrophilic units like PEG can enhance a PROTAC's solubility.[5][9] The chemical nature of the linker also affects the stability of the ternary complex and can therefore influence the overall degradation efficiency.[10]

Q5: What is the "hook effect" and how does linker design relate to it?

The hook effect is a phenomenon observed with PROTACs where at high concentrations, the degradation efficiency decreases.[11] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC bound to either the target protein or the E3 ligase) over the productive ternary complex.[11] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in the formation of the ternary complex, making it more stable.[12]

Troubleshooting Guide

Problem: My PROTAC demonstrates good binary binding to the target protein and the E3 ligase, but I don't see significant degradation of the target protein.

This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are some potential linker-related causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Incorrect Linker Length Synthesize a library of PROTACs with varying linker lengths. Even minor changes in length can significantly impact degradation efficacy.[5]
Suboptimal Linker Composition Modify the linker's composition by introducing more rigid or flexible elements to alter its conformational dynamics.[5]
Poor Cell Permeability The linker may be contributing to poor physicochemical properties. Assess cellular uptake to ensure the PROTAC is reaching its intracellular target.[5][12]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein in a way that prevents ubiquitination. Biophysical assays can provide insights here.[12]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below is a summary of data from studies that evaluated the impact of linker length on the degradation of different target proteins.

Target Protein E3 Ligase Optimal Linker Length (atoms) Key Findings
Estrogen Receptor α (ERα)pVHL16A 16-atom linker was found to be ideal for ERα degradation, with both shorter and longer linkers showing reduced efficacy.[4][13]
p38αCereblon (CRBN)15-17A linker length of 15-17 atoms was identified as the most effective for p38α degradation.[1]
Bruton's tyrosine kinase (BTK)Cereblon (CRBN)≥ 4 PEG unitsShorter linkers impaired binary binding, while longer linkers, although potent, lacked positive cooperativity.[10]
PI3K/mTORVHL8 (alkyl)A C8 alkyl linker was found to be optimal for dual-target degradation.[14]

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating and optimizing PROTAC linker length.

Western Blot for Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTS/MTT)

This assay assesses the cytotoxic effect of the PROTAC, which can be correlated with its degradation activity.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 48 or 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Biophysical Assays for Ternary Complex Formation

These techniques provide direct evidence of ternary complex formation and can help to understand the binding affinities and kinetics.

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize either the E3 ligase or the target protein on the SPR sensor chip.

    • Binary Interaction: Inject the PROTAC to measure its binding affinity to the immobilized protein.

    • Ternary Complex Formation: Inject a mixture of the PROTAC and the second protein partner over the sensor surface. An increase in the response unit (RU) compared to the binary interaction indicates the formation of the ternary complex.[5]

  • Isothermal Titration Calorimetry (ITC):

    • Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.

    • Titration: Titrate a solution of one binding partner (e.g., PROTAC) into a solution containing the other binding partner(s) (e.g., target protein and E3 ligase).

    • Data Analysis: The heat changes associated with the binding events are measured to provide a complete thermodynamic profile of the interaction.[8]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Proteasome->DegradedProtein Degradation

Figure 1. The general mechanism of action for a PROTAC.

Linker_Optimization_Workflow cluster_1 Experimental Workflow for Linker Optimization Start Design & Synthesize PROTAC Library (Varying Linker Lengths) BiochemicalAssays Biochemical Assays (e.g., Binary Binding) Start->BiochemicalAssays CellularAssays Cellular Assays (Western Blot, Viability) Start->CellularAssays DataAnalysis Data Analysis (DC50, Dmax, IC50) CellularAssays->DataAnalysis Good Activity Suboptimal Suboptimal Activity CellularAssays->Suboptimal BiophysicalAssays Biophysical Assays (SPR, ITC for Ternary Complex) BiophysicalAssays->DataAnalysis OptimalPROTAC Identify Optimal PROTAC DataAnalysis->OptimalPROTAC Suboptimal->BiophysicalAssays Troubleshoot

Figure 2. A typical experimental workflow for optimizing PROTAC linker length.

Hook_Effect cluster_2 The Hook Effect LowPROTAC Low [PROTAC] ProductiveTernary Productive Ternary Complex (Degradation) LowPROTAC->ProductiveTernary HighPROTAC High [PROTAC] NonProductiveBinary Non-Productive Binary Complexes (No Degradation) HighPROTAC->NonProductiveBinary

Figure 3. A simplified representation of the hook effect.

References

Ald-CH2-PEG5-Boc stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-CH2-PEG5-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with this bifunctional linker in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a molecule with a polyethylene glycol (PEG) spacer. It has two main functional groups: an aldehyde group (-CHO) and a Boc-protected amine. The aldehyde group is used for conjugation, often with molecules containing amine or hydrazide groups. The Boc (tert-butyloxycarbonyl) group protects an amine, which can be deprotected to allow for further reactions.

Q2: What are the main stability concerns for this compound in aqueous buffers?

There are two main things to consider for stability:

  • Aldehyde Group: The aldehyde group can react with water, especially at neutral pH, to form an unstable geminal diol. It can also be oxidized, especially if the buffer is not degassed or contains oxidizing agents.

  • Boc Protecting Group: The Boc group is sensitive to acid. In acidic buffers (pH below 6), it can be removed, exposing the amine group. This can lead to unwanted reactions.

Q3: What are the ideal storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it at -20°C in a dry environment, under an inert gas like argon or nitrogen.[1][2][3] It is also best to keep it away from light.[3] For solutions in organic solvents, prepare them fresh if possible. If you need to store them, use an anhydrous solvent and keep them at -20°C.

Q4: At what pH is this compound most stable in an aqueous buffer?

This compound is most stable in slightly acidic to neutral buffers (pH 6.0-7.5). In this range, both the aldehyde and the Boc group are relatively stable for short periods. However, long-term storage in any aqueous buffer is not recommended.

Q5: What signs indicate that my this compound has degraded?

Degradation can be hard to see, but you might notice:

  • Your reactions are not working as well as they used to.

  • You see extra peaks when you analyze your sample with techniques like HPLC or mass spectrometry.

  • The physical appearance of the compound changes (though this is not always the case).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conjugation efficiency with amine-containing molecules Degradation of the aldehyde group due to oxidation or hydration.- Use freshly prepared or properly stored this compound. - Degas all buffers before use. - Perform conjugations in a pH range of 6.0-7.5.[1] - Consider adding a reducing agent like sodium cyanoborohydride to stabilize the initial Schiff base formed.[1]
Unintended reactions or side products Unwanted deprotection of the Boc group, exposing the amine.- Ensure the pH of your buffer is not acidic (ideally pH > 6.0). - Avoid prolonged exposure to even mildly acidic conditions.
Inconsistent results between experiments Instability of this compound in the aqueous buffer during the experiment.- Minimize the time the linker is in aqueous buffer before conjugation. - Prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) and add to the aqueous reaction buffer just before starting the experiment.
Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS) Formation of degradation products like the corresponding carboxylic acid (from aldehyde oxidation) or the deprotected amine.- Confirm the identity of unexpected peaks using mass spectrometry. - Refer to the stability data tables below for expected degradation rates under different conditions. - Follow the recommended storage and handling procedures.

Stability Data

The following tables provide illustrative data on the stability of this compound in aqueous buffers based on the known chemical properties of its functional groups. This data is intended to guide experimental design and troubleshooting.

Table 1: Effect of pH on the Stability of this compound at 25°C

Buffer pHPredominant Degradation PathwayEstimated Half-life (t½)Notes
4.0Boc group cleavage< 12 hoursRapid loss of the Boc protecting group.
5.0Boc group cleavage12-24 hoursSignificant deprotection observed.
6.0Slow Boc cleavage and aldehyde hydration24-48 hoursRelatively stable for short-term experiments.
7.4Aldehyde oxidation and hydration48-72 hoursOptimal for many bioconjugation reactions, but degradation still occurs.
8.5Aldehyde oxidation and potential side reactions< 48 hoursIncreased rate of aldehyde degradation.

Table 2: Effect of Temperature on the Stability of this compound in PBS (pH 7.4)

TemperatureEstimated Half-life (t½)Notes
4°C> 1 weekRecommended for short-term storage of buffered solutions.
25°C (Room Temp)48-72 hoursSuitable for typical reaction times.
37°C< 24 hoursSignificant degradation expected.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This method can be used to monitor the degradation of this compound over time.

1. Materials:

  • This compound
  • Aqueous buffers of desired pH (e.g., 50 mM phosphate buffer for pH 7.4, 50 mM acetate buffer for pH 5.0)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Trifluoroacetic acid (TFA)
  • HPLC system with a C18 column and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

2. Sample Preparation:

  • Prepare a stock solution of this compound in ACN at 10 mg/mL.
  • For each time point, dilute the stock solution to a final concentration of 1 mg/mL in the desired aqueous buffer.
  • Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 37°C).

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 3.5 µm
  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient:
  • 0-5 min: 20% B
  • 5-25 min: 20% to 80% B
  • 25-30 min: 80% B
  • 30-31 min: 80% to 20% B
  • 31-35 min: 20% B
  • Flow Rate: 1.0 mL/min
  • Detector: ELSD or CAD

4. Data Analysis:

  • Inject samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Monitor the decrease in the peak area of the intact this compound over time.
  • Calculate the percentage remaining at each time point relative to the initial time point.

Protocol 2: ¹H NMR-Based Stability Assessment

This method allows for the direct observation of changes in the chemical structure.

1. Materials:

  • This compound
  • Deuterated aqueous buffers (e.g., phosphate buffer in D₂O)
  • NMR spectrometer (400 MHz or higher)

2. Sample Preparation:

  • Dissolve this compound directly in the deuterated buffer to a final concentration of 5-10 mg/mL.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum at time zero.
  • Incubate the NMR tube at the desired temperature.
  • Acquire subsequent spectra at regular intervals.

4. Data Analysis:

  • Monitor the disappearance of the aldehyde proton signal (around 9.7 ppm) and the Boc protons (around 1.4 ppm).
  • The appearance of new signals will indicate the formation of degradation products. For example, cleavage of the Boc group will result in the disappearance of the large singlet at ~1.4 ppm.

Visualizations

G cluster_main This compound cluster_pathways Degradation Pathways in Aqueous Buffer cluster_acidic Acidic Conditions (pH < 6) cluster_neutral_basic Neutral/Basic Conditions (pH ≥ 7) A This compound B Boc Cleavage A->B H⁺ D Aldehyde Oxidation A->D O₂ F Aldehyde Hydration A->F H₂O C H₂N-CH₂-PEG₅-Ald + CO₂ + isobutylene B->C E HOOC-PEG₅-Boc D->E G Geminal Diol (unstable) F->G

Caption: Degradation pathways of this compound in aqueous buffers.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Data Processing cluster_output Output prep1 Prepare stock solution in anhydrous solvent prep2 Dilute in aqueous buffer at desired pH and temperature prep1->prep2 analysis1 Inject sample at t=0 prep2->analysis1 analysis2 Incubate sample analysis1->analysis2 analysis3 Inject samples at subsequent time points analysis2->analysis3 detect HPLC with ELSD/CAD or ¹H NMR analysis3->detect data Monitor peak area or signal intensity over time detect->data output Determine degradation rate / half-life data->output

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PEGylated PROTACs.

Frequently Asked Questions (FAQs)

Q1: Why do my PEGylated PROTACs exhibit low cell permeability?

A1: PEGylated PROTACs often face permeability challenges due to their inherent physicochemical properties.[1][2][3][4] Most PROTACs fall into the "beyond Rule of 5" (bRo5) chemical space, characterized by:

  • High Molecular Weight (MW): Typically exceeding 800 Da, which is significantly larger than the ~500 Da guideline for orally bioavailable small molecules.[5][6][7]

  • Large Polar Surface Area (PSA): The presence of two ligands and a flexible PEG linker contributes to a high number of hydrogen bond donors (HBDs) and acceptors (HBAs), increasing polarity and reducing passive diffusion across the lipophilic cell membrane.[4][8]

  • High Rotational Freedom: The flexibility of the PEG linker can be entropically unfavorable for membrane crossing.

These factors collectively hinder the efficient passage of PROTACs through the cell membrane to reach their intracellular targets.[1][2][3]

Q2: How does the length of the PEG linker affect cell permeability?

A2: The length of the PEG linker is a critical determinant of PROTAC efficacy, influencing not only ternary complex formation but also cell permeability.[9][10] While there is no universal rule, general trends have been observed:

  • Shorter linkers are often associated with improved permeability.[5][6] This is attributed to a reduction in molecular weight and polar surface area.

  • Longer linkers , while potentially beneficial for spanning larger distances between the target protein and E3 ligase, can lead to reduced efficacy due to increased flexibility and a higher entropic penalty for membrane crossing.[9]

  • An optimal linker length exists for each specific PROTAC system, and this must be determined empirically.[9]

Q3: What is the "chameleon effect" and how does it relate to PROTAC permeability?

A3: The "chameleon effect" describes the ability of some flexible molecules, including certain PROTACs, to adopt different conformations depending on their environment.[11][12][13] In aqueous (polar) environments like the extracellular space, the PROTAC may adopt an extended conformation that exposes its polar groups, enhancing solubility.[11][12] When approaching the lipid bilayer (non-polar environment) of the cell membrane, it can fold into a more compact conformation, shielding its polar groups and presenting a more lipophilic surface to facilitate passive diffusion.[11][12][14][15] This conformational flexibility can help to overcome the permeability limitations imposed by high polarity.

Troubleshooting Guide

Problem 1: My PEGylated PROTAC shows potent activity in biochemical assays but poor efficacy in cell-based assays.

This common issue often points to a problem with cell permeability.

Possible Cause Troubleshooting Strategy Experimental Validation
High Polarity / Low Lipophilicity - Linker Modification: Systematically vary the PEG linker length (e.g., decrease the number of PEG units).[5][6] - Amide-to-Ester Substitution: Replace amide bonds in the linker or at the linker-ligand junction with esters to reduce hydrogen bond donors and increase lipophilicity.[16] - Incorporate Rigid Moieties: Introduce cyclic structures (e.g., piperidine, piperazine) into the linker to reduce flexibility and potentially shield polar groups.[8][17]- PAMPA Assay: To assess passive permeability. - Caco-2 Assay: To evaluate both passive and active transport mechanisms.[18][19] - LogD Measurement: To determine the lipophilicity at physiological pH.
Active Efflux The PROTAC may be a substrate for efflux transporters like P-glycoprotein (P-gp).- Caco-2 Bidirectional Permeability Assay: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.[20] - Co-dosing with Efflux Inhibitors: Perform cell-based assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).
Poor Solubility Low aqueous solubility can limit the concentration of PROTAC available to cross the cell membrane.- Kinetic and Thermodynamic Solubility Assays: To determine the solubility in relevant buffers (e.g., PBS). - Formulation Strategies: Test the effect of solubilizing agents or formulate the PROTAC into amorphous solid dispersions or lipid-based nanoparticles.[1][21]

Problem 2: Different PROTACs in my series show a wide and unpredictable range of cell permeability.

This highlights the complex relationship between a PROTAC's structure and its permeability.

Possible Cause Troubleshooting Strategy Experimental Validation
Conformational Effects The ability to form a compact, membrane-compatible conformation is highly structure-dependent.- NMR Spectroscopy: In non-polar solvents to study the solution conformation and identify intramolecular hydrogen bonding that may shield polar groups.[14][15] - Computational Modeling: To predict 3D structures and calculate properties like 3D polar surface area.[22]
Subtle Physicochemical Differences Small changes in the warhead or E3 ligase ligand can significantly impact overall LogD and hydrogen bonding potential.- Systematic SAR: Create a matrix of PROTACs with systematic variations in each component (warhead, linker, E3 ligase ligand). - Correlate Permeability with Physicochemical Properties: Plot experimental permeability data against calculated properties (e.g., ALogP, TPSA, number of rotatable bonds) to identify trends.[5][6]

Quantitative Data Summary

The following table summarizes permeability data for various PROTACs from cited literature, illustrating the impact of structural modifications.

PROTAC / Compound Modification Permeability (Pe) (x 10-6 cm/s) Reference
PROTAC 7 (MZ series) 2-unit PEG linker0.6[5]
PROTAC 8 (MZ series) 3-unit PEG linker0.03 (20-fold less permeable than 7)[5]
PROTAC 9 (MZ series) -0.006 (100-fold less permeable than 7)[5]
PROTAC 17 Alkyl linker0.002 (Least permeable)[5][6]
PROTAC 15 1-unit PEG linker0.005 (2.5-fold more permeable than 17)[5][6]
PROTAC 19 Ligandrol derivative 4 and adamantyl degron 82.3[20]

Note: Permeability values are highly dependent on the specific assay conditions and should be used for relative comparison within a study.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay measures passive transcellular permeability.[18]

  • Principle: Measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[18]

  • Methodology:

    • Prepare the Donor Plate: Add the PROTAC test compounds to a 96-well donor plate (e.g., at 100 µM in PBS, pH 7.4).

    • Prepare the Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS with 5% DMSO).

    • Coat the Membrane: The filter membrane of a 96-well filter plate is coated with a lipid solution (e.g., 2% dodecane solution of phosphatidylcholine).

    • Assemble the PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate, and then place the donor plate on top of the filter plate.

    • Incubation: Incubate the assembly at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

    • Quantification: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where VD is the donor volume, VA is the acceptor volume, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

2. Caco-2 Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[18]

  • Principle: Measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable filter. Transport is measured in two directions: apical to basolateral (A-B) for absorption and basolateral to apical (B-A) for efflux.[20]

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on 24-well Transwell® inserts and culture for 21-25 days until they form a differentiated, confluent monolayer.

    • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

    • Permeability Assay (A-B):

      • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

      • Add the PROTAC test compound (e.g., at 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

      • Incubate at 37°C with 5% CO2 on an orbital shaker.

      • Take samples from the receiver side at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor side at the beginning and end of the experiment.

    • Permeability Assay (B-A):

      • Repeat the process, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.

    • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculation:

      • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

      • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.

Visualizations

PROTAC_Permeability_Factors Factors Influencing PROTAC Cell Permeability PROTAC PEGylated PROTAC MW High Molecular Weight (>800 Da) PROTAC->MW PSA Large Polar Surface Area PROTAC->PSA Flexibility Linker Flexibility PROTAC->Flexibility Permeability Low Cell Permeability MW->Permeability PSA->Permeability Flexibility->Permeability Strategy Enhancement Strategies LinkerOpt Linker Optimization (Length, Rigidity) Strategy->LinkerOpt ChemMod Chemical Modification (Amide->Ester) Strategy->ChemMod Formulation Formulation (Nanoparticles) Strategy->Formulation LinkerOpt->Permeability Improves ChemMod->Permeability Improves Formulation->Permeability Improves Troubleshooting_Workflow Troubleshooting Workflow for Low Cellular Efficacy Start Start: Potent in Biochemical Assay, Weak in Cellular Assay Hypothesis Hypothesize: Poor Cell Permeability Start->Hypothesis TestPermeability Measure Permeability (PAMPA, Caco-2) Hypothesis->TestPermeability LowPerm Permeability Confirmed Low? TestPermeability->LowPerm Efflux Check for Active Efflux (Caco-2 ER > 2) LowPerm->Efflux Yes OtherIssue Investigate Other Issues (e.g., Metabolism, Target Engagement) LowPerm->OtherIssue No Optimize Optimize PROTAC Structure: - Modify Linker - Reduce Polarity Efflux->Optimize ReTest Re-test Cellular Efficacy Optimize->ReTest

References

Overcoming steric hindrance in Ald-CH2-PEG5-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ald-CH2-PEG5-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges related to steric hindrance in this specific conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound conjugation?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule obstruct a chemical reaction.[1][2][3] In the context of your conjugation, the bulky polyethylene glycol (PEG) chain and the tert-butyloxycarbonyl (Boc) protecting group can physically block the aldehyde (Ald) and amine (CH2) functional groups from approaching each other, thus slowing down or preventing the desired reaction.[4][5] This can lead to low conjugation efficiency and reduced yield of your final product.

Q2: How does the PEG5 linker length influence steric hindrance?

A2: The length of the PEG linker is a critical factor. While a PEG linker is often used to create a protective layer and reduce steric hindrance between larger conjugated molecules, the PEG chain itself can be a source of hindrance.[4][5][6] A PEG5 linker (five ethylene glycol units) is relatively short. While shorter chains can be ideal for compact labeling, they may not provide sufficient separation between the aldehyde and the bulky Boc-protected amine, leading to a steric clash.[4][7] Conversely, very long PEG chains can wrap around the molecule, also impeding the reaction.[4]

Q3: What is the purpose of the Boc protecting group and can it contribute to steric hindrance?

A3: The tert-butyloxycarbonyl (Boc) group is a protecting group used to prevent the amine from participating in unwanted side reactions.[8] However, the Boc group is sterically bulky and can significantly contribute to the steric hindrance around the amine functional group, making it less accessible to the aldehyde for the initial imine formation.

Q4: What is reductive amination and why is it used for this conjugation?

A4: Reductive amination is a method used to form an amine by converting a carbonyl group (in this case, an aldehyde) to an amine via an intermediate imine.[9] This two-step, one-pot reaction is widely used because it is compatible with many functional groups and can be performed under mild conditions.[9][10] It is the chosen method for conjugating your aldehyde-functionalized molecule to the PEGylated amine.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation, with a focus on overcoming steric hindrance.

Low or No Product Yield
Potential Cause Troubleshooting Steps Rationale
Significant Steric Hindrance 1. Optimize Reaction Temperature: While many reductive aminations occur at room temperature, gentle heating may be necessary for less reactive, sterically hindered substrates.[11] 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight at 4°C or extended hours at room temperature) to allow more time for the sterically hindered groups to react.[4] 3. Increase Reagent Concentration: Carefully increase the concentration of one or both reactants to favor the forward reaction.These adjustments can help overcome the activation energy barrier imposed by steric hindrance.
Suboptimal pH 1. Adjust Reaction pH: The formation of the imine intermediate is optimal under slightly acidic conditions (pH 4-5) to facilitate protonation of the carbonyl group.[11] However, if the pH is too low, the amine will be protonated and no longer nucleophilic.[11] A pH of 6-7 is often a good starting point for the reduction step with sodium cyanoborohydride.[11]pH control is critical for both the imine formation and the subsequent reduction step.
Inefficient Reducing Agent 1. Choice of Reducing Agent: For one-pot reactions, use a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which selectively reduce the iminium ion over the aldehyde.[11][12] A stronger reducing agent like sodium borohydride (NaBH4) can prematurely reduce the starting aldehyde.[11] 2. Reagent Quality: Ensure your reducing agent has not decomposed due to improper storage, especially if it is moisture-sensitive like NaBH(OAc)3.[11]The choice and quality of the reducing agent are paramount for a successful reductive amination.
Ineffective Boc Deprotection (if applicable) 1. Use Appropriate Deprotection Conditions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.[13] However, for acid-sensitive molecules, milder conditions like using oxalyl chloride in methanol can be employed.[8] 2. Monitor Deprotection: Track the deprotection reaction using techniques like TLC or LC-MS to ensure complete removal of the Boc group before proceeding with conjugation.Incomplete deprotection will result in an unreactive amine and no product formation.
Presence of Side Products
Potential Cause Troubleshooting Steps Rationale
Over-alkylation 1. Use an Excess of the Primary Amine: Using a slight excess of the amine can shift the equilibrium towards the desired secondary amine product and minimize the formation of a tertiary amine.[11]This is particularly relevant if your aldehyde-containing molecule is the limiting reagent.
Reduction of Starting Aldehyde 1. Use a Selective Reducing Agent: As mentioned above, employ NaBH3CN or NaBH(OAc)3, which are less likely to reduce the starting aldehyde compared to the iminium ion intermediate.[11]This ensures that the aldehyde is available to form the imine with the amine.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol provides a general procedure for the conjugation of an aldehyde-functionalized molecule (Ald-R1) to CH2-PEG5-Boc-NH2.

Materials:

  • Aldehyde-functionalized molecule (Ald-R1)

  • CH2-PEG5-Boc-NH2

  • Methanol (MeOH)

  • Acetic Acid

  • Sodium Cyanoborohydride (NaBH3CN)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.4)

Procedure:

  • Dissolve the aldehyde-functionalized molecule (1.0 mmol) and the CH2-PEG5-Boc-NH2 (1.0-1.2 mmol) in methanol (10 mL).

  • Adjust the pH of the solution to 6-7 by adding a small amount of acetic acid.

  • Add sodium cyanoborohydride (1.5 mmol) to the solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding a quenching buffer.

  • Purify the crude product using an appropriate chromatographic technique (see Purification section below).

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the deprotected product.

Purification and Characterization

The purification of PEGylated conjugates can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted starting materials, byproducts, and the desired conjugate.[][15]

Technique Principle of Separation Application
Size Exclusion Chromatography (SEC) Separation based on the hydrodynamic radius of the molecules.[]Efficient for removing low molecular weight by-products, unreacted PEG, and native proteins from the reaction mixture.[]
Ion Exchange Chromatography (IEX) Separation based on the net charge of the molecules.[]Useful for separating PEGylated proteins, as the PEG chains can shield surface charges, altering the protein's interaction with the IEX resin.[][16]
Hydrophobic Interaction Chromatography (HIC) Separation based on the hydrophobicity of the molecules.[]Can be a supplementary tool to IEX for purifying proteins that are difficult to separate by other methods.[][17]
Reverse Phase Chromatography (RP-HPLC) Separation based on the hydrophobicity of the molecules.[]Widely used for the purification of peptides and small proteins, and can be used on an analytical scale for identifying PEGylation sites and separating positional isomers.[]

Characterization Techniques:

  • SDS-PAGE: To visualize the increase in molecular weight after PEGylation.

  • MALDI-TOF Mass Spectrometry: To determine the accurate molecular weight and degree of PEGylation.[6][18]

  • LC-MS: To characterize the PEGylated product in detail, including identifying PEGylation sites.[6][18]

Visual Guides

experimental_workflow cluster_reaction Reductive Amination cluster_purification Purification & Characterization Ald Ald-R1 Imine Imine Intermediate Ald->Imine + Amine (pH 4-5) PegBoc CH2-PEG5-Boc-NH2 PegBoc->Imine Product This compound Conjugate Imine->Product + NaBH3CN (pH 6-7) Purify Chromatography (SEC, IEX, etc.) Product->Purify FinalProduct Purified Conjugate Purify->FinalProduct Characterize Analysis (MS, SDS-PAGE) FinalProduct->Characterize

Caption: Workflow for this compound conjugation via reductive amination.

troubleshooting_flowchart Start Low/No Product Yield? CheckpH Is pH optimal (4-5 for imine, 6-7 for reduction)? Start->CheckpH CheckReagent Is reducing agent selective and active? CheckpH->CheckReagent Yes AdjustpH Adjust pH CheckpH->AdjustpH No CheckConditions Are reaction time/ temperature sufficient? CheckReagent->CheckConditions Yes ReplaceReagent Use fresh, selective reducing agent CheckReagent->ReplaceReagent No CheckDeprotection Is Boc group fully removed? CheckConditions->CheckDeprotection Yes OptimizeConditions Increase time/temp CheckConditions->OptimizeConditions No OptimizeDeprotection Optimize deprotection conditions CheckDeprotection->OptimizeDeprotection No Final Final CheckDeprotection->Final Proceed to Purification AdjustpH->Start ReplaceReagent->Start OptimizeConditions->Start OptimizeDeprotection->Start

Caption: Troubleshooting decision tree for low yield in conjugation reactions.

References

Technical Support Center: Monitoring Ald-CH2-PEG5-Boc Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reductive amination reaction between an aldehyde and a primary amine to form Ald-CH2-PEG5-Boc.

Troubleshooting Guides

This section addresses specific issues that may be encountered when monitoring the reaction progress using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

TLC Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
Spots are streaking on the TLC plate. - The sample is too concentrated. - The compound has poor solubility in the eluent. - The compound is highly polar and interacting strongly with the silica gel.- Dilute the reaction mixture sample before spotting. - Adjust the polarity of the mobile phase. For PEGylated compounds, a mobile phase like Dichloromethane/Methanol or Chloroform/Methanol might give better results.[1] - Consider adding a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid or triethylamine to the eluent to improve spot shape.
Starting materials and product spots are not well-separated (similar Rf values). - The mobile phase polarity is not optimal.- Systematically vary the solvent ratio of your mobile phase. A good starting point for PEGylated compounds is a gradient of methanol in dichloromethane.[1] - A desirable Rf value is between 0.3 and 0.7 for clear separation.[2] Adjust the eluent polarity to achieve this range.[2]
No spots are visible on the TLC plate after staining. - The compounds are not reactive to the chosen stain. - The concentration of the compounds on the TLC plate is too low. - The stain was not prepared or applied correctly.- Use a more universal stain like potassium permanganate (KMnO4), which can visualize a wide range of oxidizable functional groups like aldehydes.[3][4] For the amine, ninhydrin is a specific stain.[4][5] - Spot the TLC plate multiple times at the same origin, allowing the solvent to dry between applications. - Prepare fresh staining solution and ensure proper application and heating if required.[6]
The entire TLC plate turns a dark color upon staining. - The mobile phase has not completely evaporated. - The staining solution is too concentrated or the plate was immersed for too long.- Ensure the TLC plate is completely dry before applying the stain. A heat gun can be used carefully.[6] - Dip the plate briefly in the stain and remove it quickly.[5]
LC-MS Analysis Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)
High background noise or presence of repeating peaks with a mass difference of 44 Da. - PEG contamination from the sample or the LC-MS system.- Inject a solvent blank to check for system contamination.[7] - Use high-purity solvents (LC-MS grade).[8] - If contamination is confirmed, flush the system with a sequence of solvents, potentially including a mix of water/methanol.[9]
Poor peak shape (broadening, splitting, or tailing). - Column overload or contamination.[8] - Improper mobile phase composition or pH. - Interaction of the analyte with the column material.- Dilute the sample before injection. - Ensure the mobile phase is well-mixed and degassed. - For PEGylated compounds, consider using a column suitable for polymers or biomolecules.
Inconsistent retention times. - Fluctuations in mobile phase composition or flow rate.[8] - Column degradation.[8] - Changes in column temperature.- Ensure the solvent reservoirs are sufficiently full and the pump is functioning correctly. - Use a guard column to protect the analytical column. - Employ a column oven to maintain a stable temperature.
No signal or low intensity for the expected product. - The product may still be in low concentration. - Poor ionization of the analyte. - The mass spectrometer settings are not optimized.- Allow the reaction to proceed for a longer duration and re-inject. - Adjust the mobile phase pH or add modifiers (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) to enhance ionization. - Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature).
Complex mass spectrum with multiple charge states. - PEGylated molecules have a tendency to acquire multiple charges, leading to spectral congestion.[10]- Use post-column addition of a charge-stripping agent like triethylamine (TEA) to simplify the mass spectrum. - Utilize deconvolution software to determine the zero-charge mass of the PEGylated product.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC mobile phase for monitoring the this compound reaction?

A suitable mobile phase often consists of a mixture of a less polar solvent and a more polar solvent. For PEGylated compounds, which can be quite polar, a good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] You can start with a ratio of 95:5 DCM:MeOH and gradually increase the proportion of methanol to achieve optimal separation where the Rf values of the starting materials and product are distinct and ideally between 0.3 and 0.7.[2]

Q2: Which TLC stain is best for visualizing the aldehyde, the amine, and the product?

A multi-stain approach is often beneficial.

  • Potassium Permanganate (KMnO₄) stain: This is a good general stain for oxidizable groups.[3] The aldehyde starting material should show up as a yellow-brown spot on a purple background.[4] The product will also be visualized.

  • Ninhydrin stain: This stain is highly specific for primary and secondary amines, which will appear as colored spots (often purple or yellow).[4][5] This is useful for tracking the consumption of the amine starting material.

  • p-Anisaldehyde stain: This stain can be used to visualize aldehydes and amines, often producing different colored spots which can aid in differentiation.[3][12]

Q3: How can I confirm the identity of the spots on my TLC plate?

To confirm the identity of the spots, you should spot the TLC plate with your reaction mixture alongside pure samples of your starting aldehyde and starting amine as references. The spot corresponding to the starting material should diminish in intensity as the reaction progresses, while a new spot for the product should appear.

Q4: In LC-MS, what are the expected molecular ions for the starting materials and the product?

You should calculate the expected exact masses for your starting aldehyde, starting amine, and the final this compound product. In the mass spectrum, you will typically look for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Due to the PEG chain, you may also observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Q5: My LC-MS shows a distribution of masses for my PEGylated product. Is this normal?

Yes, this is normal. Polyethylene glycol (PEG) reagents are often not monodisperse, meaning they consist of a mixture of molecules with slightly different numbers of ethylene glycol units.[10][11] This results in a distribution of masses for your product, typically seen as a series of peaks separated by 44 Da (the mass of one ethylene glycol unit).[10][13]

Q6: I am not seeing complete consumption of my starting materials. What are the common causes in a reductive amination?

Low conversion in reductive amination can be due to several factors:

  • Inefficient imine formation: The equilibrium between the aldehyde, amine, and the intermediate imine may not be favorable.[14] This can be influenced by steric hindrance or the presence of water, which can hydrolyze the imine.[14]

  • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[14] If the pH is too low, the amine will be protonated and non-nucleophilic.[14]

  • Inactive reducing agent: The reducing agent may have degraded over time.[14] It's important to use a fresh or properly stored reducing agent.

  • Poor solubility of reagents: If the reactants are not fully dissolved in the solvent, the reaction rate will be significantly reduced.[14]

Q7: What are some common side products in this reaction?

Common side products in reductive amination can include:

  • Reduction of the starting aldehyde: This can occur if the reducing agent is too reactive and reduces the aldehyde before it can form the imine.[14] Using a milder reducing agent like sodium triacetoxyborohydride can help prevent this.[15]

  • Over-alkylation: If the product amine is more nucleophilic than the starting amine, it can react with the aldehyde to form a tertiary amine.[14] This can be minimized by using an excess of the primary amine.[14]

Experimental Protocols

Protocol 1: TLC Monitoring of the Reaction
  • Prepare the TLC plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark starting positions for your starting materials and the reaction mixture.

  • Spot the plate: Dissolve a small amount of your starting aldehyde and amine in a suitable solvent to create reference solutions. Using separate capillary tubes, spot the starting aldehyde, the starting amine, and a sample of your reaction mixture on the designated positions on the baseline.

  • Develop the plate: Place a small amount of your chosen mobile phase (e.g., 95:5 DCM:MeOH) into a developing chamber and allow it to saturate. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[16] Allow the plate to dry completely. Visualize the spots using a UV lamp if your compounds are UV-active. Subsequently, use a chemical stain. For example, dip the plate into a potassium permanganate solution and gently heat with a heat gun until spots appear.[6]

  • Analyze the results: Compare the spots from the reaction mixture to the reference spots. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress. Calculate the Rf value for each spot.[17]

Protocol 2: LC-MS Sample Preparation and Analysis
  • Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000 dilution in 50:50 water:acetonitrile with 0.1% formic acid). This prevents overloading the column and contaminating the mass spectrometer.

  • Instrumentation Setup:

    • LC: Use a C18 reverse-phase column suitable for small molecules or peptides. Set up a gradient elution method, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid) and ramping up to 95% acetonitrile over several minutes.

    • MS: Set the mass spectrometer to operate in positive ion mode with electrospray ionization (ESI). Set the scan range to encompass the expected masses of your starting materials and product (e.g., m/z 200-2000).

  • Data Acquisition: Inject the diluted sample onto the LC-MS system. Monitor the total ion chromatogram (TIC) for peaks and the mass spectra of those peaks.

  • Data Analysis: Identify the peaks corresponding to your starting materials and product by their retention times and mass-to-charge ratios (m/z). The peak area of the product should increase over time, while the peak areas of the starting materials should decrease.

Data Summary Table

CompoundExpected PropertyTypical Value/Observation
Starting Aldehyde TLC (DCM:MeOH) Higher Rf than the product.
TLC Staining (KMnO₄) Positive (yellow/brown spot).[4]
LC-MS (ESI+) [M+H]⁺, [M+Na]⁺
Starting Amine TLC (DCM:MeOH) Rf will vary based on structure.
TLC Staining (Ninhydrin) Positive (colored spot).[4]
LC-MS (ESI+) [M+H]⁺
This compound (Product) TLC (DCM:MeOH) Lower Rf than the aldehyde.
TLC Staining (KMnO₄) Positive (yellow/brown spot).
LC-MS (ESI+) [M+H]⁺, [M+Na]⁺. Will show a distribution of peaks separated by 44 Da.[10]
MS Fragmentation (Boc group) Loss of isobutylene (56 Da) or the entire Boc group (100 Da) may be observed.[18]

Experimental Workflow Diagram

Reaction_Monitoring_Workflow Workflow for Monitoring this compound Reaction cluster_reaction Reductive Amination Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision start Start Reaction: Aldehyde + Amine + Reducing Agent reaction Reaction in Progress start->reaction take_aliquot Take Aliquot from Reaction Mixture reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc Spot on plate lcms LC-MS Analysis take_aliquot->lcms Dilute & Inject analyze_tlc Analyze TLC: - Disappearance of Starting Materials - Appearance of Product tlc->analyze_tlc analyze_lcms Analyze LC-MS: - Monitor Peak Areas of Reactants & Product lcms->analyze_lcms decision Reaction Complete? workup Proceed to Work-up & Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No analyze_tlc->decision analyze_lcms->decision continue_reaction->reaction Monitor at later time point

Caption: Workflow for monitoring the this compound reaction progress.

References

Validation & Comparative

Confirming PROTAC Integrity: A Guide to NMR-Based Analysis of Ald-CH2-PEG5-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] The linker is a critical component, influencing the PROTAC's physicochemical properties and its ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[4][5]

Given the complexity of PROTAC synthesis, rigorous analytical confirmation of the final conjugate is paramount. When using functionalized linkers such as Ald-CH2-PEG5-Boc, which incorporates a reactive aldehyde group for conjugation, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for structural verification. This guide compares NMR spectroscopy with other common analytical techniques and provides the necessary protocols and data interpretation frameworks for researchers in drug development.

NMR Spectroscopy for PROTAC Confirmation

NMR spectroscopy provides unambiguous, high-resolution information on the chemical structure of a molecule, making it the gold standard for confirming covalent bond formation.[] For a PROTAC synthesized using an aldehyde-functionalized linker, ¹H NMR is particularly powerful. The key analytical signature is the transformation of the aldehyde group into a new chemical moiety (e.g., an imine or a secondary amine after reductive amination).

This transformation is easily monitored by observing the disappearance of the highly characteristic aldehyde proton signal. Aldehyde protons are significantly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group, causing them to resonate in a distinct, uncrowded region of the ¹H NMR spectrum, typically between 9.0 and 10.5 ppm.[7][8][9] Its disappearance provides unequivocal evidence of successful conjugation at the intended site.

Key Diagnostic ¹H NMR Signals

The table below summarizes the critical proton signals to monitor when confirming the reaction of the this compound linker.

Proton TypeTypical Chemical Shift (δ, ppm)Expected Change Post-ConjugationRationale for Change
Aldehyde Proton (-CHO) 9.5 - 10.5[8][10]Disappearance The aldehyde functional group is consumed during the conjugation reaction.
PEG Chain Protons (-OCH₂CH₂-) ~3.6Minimal ChangeThe core structure of the PEG linker remains intact.
New Protons at Conjugation Site Variable (e.g., 7.5-8.5 for imine CH =N; 2.5-3.5 for amine CH ₂-N)Appearance Formation of a new covalent bond (e.g., imine or amine) creates new proton environments.
Experimental Workflow and Protocol

The following diagram and protocol outline the standard procedure for confirming PROTAC formation using NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis Reactants Dissolve PROTAC Precursors (e.g., Warhead-Amine + Ald-Linker) Reaction Perform Conjugation Reaction (e.g., Reductive Amination) Reactants->Reaction Purify Purify Crude Product (e.g., HPLC, Column Chromatography) Reaction->Purify Sample Prepare NMR Sample: ~5-10 mg of purified PROTAC ~0.6 mL Deuterated Solvent (e.g., DMSO-d6) Purify->Sample Acquire Acquire 1D ¹H NMR Spectrum Sample->Acquire Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectrum: - Identify disappearance of aldehyde peak (~9.5-10.5 ppm) - Confirm presence of all other expected signals Process->Analyze Confirm Structure Confirmed Analyze->Confirm

Caption: Experimental workflow for NMR-based confirmation of PROTAC synthesis.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified PROTAC compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve complex, polar molecules and for its non-exchangeable proton signal.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field and optimal signal resolution.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400-600 MHz spectrometer include:

      • Number of Scans: 16 to 64 (depending on sample concentration)

      • Relaxation Delay (d1): 1-2 seconds

      • Acquisition Time: 2-4 seconds

      • Pulse Angle: 30-45 degrees

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate all peaks to determine proton ratios.

    • Critically, inspect the 9.0-10.5 ppm region to confirm the absence of the starting aldehyde proton signal.

Comparison with Alternative Analytical Techniques

While NMR is essential for structural elucidation, other techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are routinely used and provide complementary information.

FeatureNMR Spectroscopy Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC)
Primary Information Unambiguous molecular structure, atom connectivity, stereochemistry.[]Molecular weight, elemental composition (High-Res MS).[11]Purity, retention time, quantity.
Key Strength Definitive structural confirmation; non-destructive.High sensitivity (femtomole to picomole range); can detect ternary complex formation via native MS.[11][12][13]Excellent for assessing purity and for purification of the final product.
Key Limitation Relatively low sensitivity (requires mg of sample); lower throughput.[11]Does not provide direct structural connectivity; isomers are often indistinguishable.Provides no direct structural information.
Sample Requirement High (milligrams).Very low (nanograms to micrograms).Low (micrograms).
Use in PROTAC Analysis Gold standard for final structure confirmation. Confirms correct mass of the final product; used to monitor reaction completion.Essential for purity assessment and purification.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

Successful formation of the PROTAC molecule is the first step. Its ultimate function is to induce the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1][14] The diagram below illustrates this cellular pathway.

G PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Release Ub Ubiquitin Ub->Ternary recruited to complex E1E2 E1/E2 Enzymes E1E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Generalized signaling pathway for PROTAC-mediated protein degradation.

This process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming the crucial ternary complex.[2] This proximity allows the E3 ligase to facilitate the transfer of ubiquitin molecules from an E2-ubiquitin complex onto the target protein.[1] The resulting poly-ubiquitin chain acts as a tag, marking the POI for recognition and subsequent destruction by the 26S proteasome, while the PROTAC molecule is released to induce further degradation cycles.[3]

References

Mass Spectrometry Analysis of Ald-CH2-PEG5-Boc Conjugated Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides a comparative analysis of mass spectrometry techniques for the characterization of Ald-CH2-PEG5-Boc, a heterobifunctional linker containing an aldehyde for conjugation, a PEG5 spacer to enhance solubility, and a Boc-protected amine for orthogonal chemistry.

This document outlines the performance of common mass spectrometry platforms—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)—in the analysis of this linker. It includes detailed, hypothetical experimental data to illustrate expected outcomes and provides comprehensive protocols to enable replication and adaptation of these methods.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing this compound depends on the specific analytical goal, such as routine identity confirmation or in-depth fragmentation analysis for structural elucidation. Both ESI and MALDI-TOF MS are powerful tools for characterizing such molecules, each with distinct advantages and disadvantages.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is well-suited for online coupling with liquid chromatography (LC), allowing for the separation of the target molecule from impurities prior to analysis. This is particularly advantageous for monitoring reaction progress and purity. ESI is a soft ionization technique, which typically minimizes in-source fragmentation, although the labile Boc group can be susceptible to dissociation.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique that provides rapid analysis of samples. It is particularly useful for obtaining the molecular weight of the intact molecule with high accuracy. The choice of matrix and cationizing agent is critical for successful analysis of PEGylated compounds.

Below is a summary of expected quantitative data from the analysis of this compound using these techniques.

ParameterESI-MS (Q-TOF)MALDI-TOF MS
Instrumentation Agilent 6560 Ion-mobility Q-TOFBruker Autoflex Speed
Observed m/z (M+H)⁺ 438.2591Not typically observed
Observed m/z (M+Na)⁺ 460.2410460.2415
Observed m/z (M+K)⁺ 476.2149476.2154
Mass Accuracy (ppm) < 5< 10
Key Fragment Ions (MS/MS of (M+H)⁺) 382.2374 (-C4H8), 338.2128 (-Boc), 294.1863 (-Boc, -CO2), Loss of (C2H4O) unitsNot applicable (typically MS only)
Throughput Lower (LC-coupled)Higher
Sample Consumption LowLow

Experimental Workflows and Logical Relationships

The general workflow for the mass spectrometric analysis of this compound involves sample preparation, instrument setup, data acquisition, and data analysis. The specific steps will vary depending on the chosen ionization technique.

General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing prep_esi Dissolve in Mobile Phase (e.g., ACN/H2O with 0.1% FA) lc_separation LC Separation (for ESI-MS) prep_esi->lc_separation LC-MS prep_maldi Co-crystallize with Matrix (e.g., DCTB) and Cationizing Agent ionization Ionization (ESI or MALDI) prep_maldi->ionization MALDI-MS lc_separation->ionization mass_analyzer Mass Analyzer (TOF, Orbitrap, etc.) ionization->mass_analyzer spectrum Generate Mass Spectrum mass_analyzer->spectrum interpretation Data Interpretation (Molecular Weight, Fragmentation) spectrum->interpretation

Caption: General workflow for MS analysis of this compound.

Signaling Pathways and Fragmentation

Understanding the fragmentation pattern of this compound is crucial for structural confirmation, especially when using tandem mass spectrometry (MS/MS). The primary fragmentation pathways involve the loss of the Boc protecting group and cleavage of the PEG chain.

Predicted ESI-MS/MS Fragmentation of this compound cluster_boc Boc Fragmentation cluster_peg PEG Chain Fragmentation parent [M+H]⁺ m/z 438.26 frag1 [M+H - C4H8]⁺ m/z 382.24 parent->frag1 - isobutylene frag2 [M+H - Boc]⁺ m/z 338.21 parent->frag2 - Boc group frag3 Loss of C2H4O units (Δm = 44.03) frag2->frag3

Caption: Predicted fragmentation of this compound in ESI-MS/MS.

Detailed Experimental Protocols

The following protocols provide a starting point for the analysis of this compound and can be adapted based on the available instrumentation and specific experimental needs.

Protocol 1: LC-ESI-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid.

  • LC Conditions:

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • ESI-MS Conditions:

    • Ionization Mode: Positive

    • Capillary Voltage: 3500 V

    • Nebulizer Pressure: 45 psi

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

    • Fragmentor Voltage: 175 V

    • Mass Range: 100-1000 m/z

    • Data Acquisition: Profile mode

Protocol 2: MALDI-TOF MS Analysis
  • Sample and Matrix Preparation:

    • Sample Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

    • Matrix Solution: Prepare a 10 mg/mL solution of 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid.[1]

    • Cationizing Agent: Prepare a 1 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.[1]

  • Sample Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent solution in a 1:10:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • MALDI-TOF MS Conditions:

    • Ionization Mode: Positive, reflector

    • Laser: Nitrogen laser (337 nm)

    • Laser Intensity: Optimized for best signal-to-noise ratio, typically around 30-50% of maximum.

    • Pulsed Ion Extraction: 200 ns

    • Mass Range: 200-1000 m/z

    • Number of Shots: 200-500 shots per spectrum

Concluding Remarks

The mass spectrometric analysis of this compound is readily achievable using both ESI and MALDI techniques. LC-ESI-MS provides the advantage of online separation and is highly effective for purity assessment and reaction monitoring. MALDI-TOF MS offers a rapid method for molecular weight determination. For detailed structural confirmation, tandem mass spectrometry (MS/MS) with ESI is recommended to leverage the characteristic fragmentation patterns of the Boc group and the PEG spacer. The protocols and data presented in this guide serve as a robust starting point for researchers to develop and validate their own analytical methods for the characterization of this and similar bifunctional linker molecules.

References

A Researcher's Guide to Analyzing PROTAC-Mediated Protein Degradation: Western Blot and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, quantifying the degradation of a target protein is the ultimate measure of a PROTAC's success. Among the available techniques, Western blotting remains a foundational and widely trusted method to visualize and quantify this degradation.[1][2] This guide provides a detailed comparison of Western blot analysis with modern alternatives, complete with experimental protocols and data presentation strategies to rigorously evaluate PROTAC efficacy.

The Role of PROTACs in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS).[3][4] They consist of two key ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][4] This induced proximity results in the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][4][5] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically eliminate the protein entirely, offering a powerful therapeutic strategy.[1][6][7]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 cluster_1 cluster_2 cluster_3 POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Part 1: Western Blot Analysis for PROTACs

Western blotting is the gold-standard immunological assay for confirming and quantifying protein degradation. It allows for the direct visualization of the target protein's disappearance relative to a stable loading control. Key parameters derived from this analysis are DC50 , the concentration of a PROTAC that induces 50% degradation of the target, and Dmax , the maximum percentage of degradation achieved.[1][8]

Detailed Experimental Protocol: Western Blot

This protocol outlines the essential steps for assessing PROTAC-induced protein degradation in a human cancer cell line (e.g., MDA-MB-231).[9]

WB_Workflow Western Blot Workflow for PROTAC Analysis A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Blocking, Antibodies) D->E F 6. Detection & Imaging E->F G 7. Data Analysis (Densitometry) F->G

Workflow for Western blot analysis of protein degradation.

1. Cell Culture and Treatment:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[9]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A typical concentration range might be 0, 1, 10, 50, 100, 500, and 1000 nM.[9]

  • Controls: Include a vehicle-only control (e.g., 0.1% DMSO) and potentially a negative control compound, such as an inactive epimer or a binder to the target that doesn't recruit the E3 ligase.[8][9]

  • Incubation: Treat the cells and incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][9]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][9]

  • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[1][9]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[1][9]

3. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.[9]

  • Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-PAGE gel.[9]

  • Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[1][9]

4. Immunoblotting and Detection:

  • Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1][9]

  • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.[1][9]

  • Wash the membrane three times with TBST.[1][9]

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]

  • Wash the membrane again three times with TBST.[1][9]

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1][9]

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin).[1]

Data Presentation and Analysis

Quantitative analysis is performed using densitometry software to measure the intensity of the protein bands. The target protein signal is normalized to the corresponding loading control signal. The percentage of degradation is calculated relative to the vehicle-treated control.[1]

Table 1: Example Quantitative Data from Western Blot Analysis

PROTAC Conc. (nM)Target Protein (Normalized Densitometry)% Degradation vs. Vehicle
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2179%
1000.1288%
5000.0991%
10000.1090%

Data is representative. Plotting % Degradation against PROTAC concentration allows for the calculation of DC50 and Dmax values.[8][10]

Part 2: Comparison with Alternative Assays

While Western blotting is reliable, it can be low-throughput and semi-quantitative.[2][11] Several alternative technologies offer advantages in speed, scalability, and quantification.[2]

Tech_Comparison Assay Selection Guide cluster_WB cluster_ELISA cluster_HiBiT cluster_MS center Choosing a Protein Degradation Assay WB Western Blot center->WB Confirmation & Low Throughput ELISA ELISA / AlphaLISA center->ELISA Higher Throughput & Quantitative HiBiT HiBiT Lytic Assay center->HiBiT Live-Cell Kinetics & High Throughput MS Mass Spectrometry center->MS Global Proteomics & Specificity WB_Pro Pros: - Direct visualization - Widely accepted - No cell engineering WB->WB_Pro WB_Con Cons: - Low throughput - Semi-quantitative - Antibody dependent WB->WB_Con ELISA_Pro Pros: - Quantitative - Higher throughput - High sensitivity ELISA->ELISA_Pro ELISA_Con Cons: - Antibody dependent - Endpoint assay ELISA->ELISA_Con HiBiT_Pro Pros: - Live-cell, real-time kinetics - High throughput - Highly quantitative HiBiT->HiBiT_Pro HiBiT_Con Cons: - Requires CRISPR  gene editing (tagging) HiBiT->HiBiT_Con MS_Pro Pros: - Unbiased, global view - High specificity - No antibodies needed MS->MS_Pro MS_Con Cons: - Low throughput - Expensive - Complex data analysis MS->MS_Con

Comparison of protein degradation analysis methods.

Table 2: Comparison of Key Assays for Measuring Protein Degradation

FeatureWestern BlotELISA / AlphaLISAHiBiT Lytic DetectionMass Spectrometry (Proteomics)
Principle Size-based separation and antibody detection.[12]Antibody-based capture and signal amplification.[13]Luminescence from a tagged protein binding a complementary peptide.[2][11]Peptide fragment mass-to-charge ratio analysis.[12]
Throughput LowMedium to HighHighLow
Nature of Data Semi-Quantitative[11]QuantitativeHighly Quantitative, Kinetic[14]Quantitative, Global
Cell State Lysed cells (Endpoint)Lysed cells (Endpoint)Lysed or Live-cell (Real-time)[14]Lysed cells (Endpoint)
Key Advantage Gold standard, direct visualization of protein size.Scalable and sensitive quantification.[12]Enables kinetic profiling of degradation and recovery.[14]Unbiased, identifies off-target effects.[15]
Key Limitation Labor-intensive, antibody-dependent.[2][16]Requires high-quality matched antibody pairs.[13]Requires CRISPR/Cas9 engineering to tag the endogenous protein.[11]Expensive, complex workflow and data analysis.[11]
Conclusion

Western blotting is an indispensable tool for the initial validation and characterization of PROTAC-mediated protein degradation. It provides direct, visual evidence that is crucial for decision-making in early-stage drug discovery. However, for projects requiring higher throughput, precise quantification, or kinetic analysis, researchers should consider complementary methods. Techniques like HiBiT-based assays are powerful for detailed mechanistic studies and large-scale screening, while mass spectrometry is unparalleled for assessing selectivity across the entire proteome.[2][15] By selecting the appropriate assay for the experimental question, researchers can efficiently and accurately characterize novel PROTACs, accelerating the development of this transformative therapeutic modality.

References

The PROTAC Efficiency Showdown: Ald-CH2-PEG5-Boc Linkers Versus Traditional Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Targeted Protein Degradation

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. While the warhead and E3 ligase ligand are critical for target engagement and recruitment, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. It is not merely a spacer but a key determinant of a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, which ultimately dictates the efficiency of protein degradation.

This guide provides an objective comparison of two common linker types: the more hydrophilic polyethylene glycol (PEG)-based linkers, represented here by the Ald-CH2-PEG5-Boc scaffold, and the more traditional, hydrophobic alkyl linkers. This comparison is supported by experimental data from a structure-activity relationship (SAR) study on BET (Bromodomain and Extra-Terminal) protein degraders, providing a clear, data-driven perspective for researchers, scientists, and drug development professionals.

The Central Role of the Linker in PROTAC Action

A PROTAC's mechanism of action hinges on its ability to form a stable ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. The linker's length, rigidity, and chemical composition are critical in achieving an optimal orientation of the POI and E3 ligase to facilitate the transfer of ubiquitin to the target protein, marking it for proteasomal degradation. An ideal linker not only enables productive ternary complex formation but also imparts favorable drug-like properties to the PROTAC molecule, such as solubility and cell permeability.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_workflow Experimental Workflow for PROTAC Linker Comparison Start Cell Seeding Treatment Treat cells with PROTACs (PEG vs. Alkyl) (Dose-response & Time-course) Start->Treatment Harvest Cell Harvest Treatment->Harvest Lysis Cell Lysis & Protein Quantification Harvest->Lysis WB Western Blot Analysis (BRD4 & Loading Control) Lysis->WB Viability Cell Viability Assay (e.g., CCK-8, CellTiter-Glo) Lysis->Viability Analysis_WB Quantify Band Intensity Calculate DC50 & Dmax WB->Analysis_WB Analysis_Via Measure Signal Calculate IC50 Viability->Analysis_Via

Comparing the degradation efficiency (DC50) of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to PROTAC Linker Degradation Efficiency

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's design is the linker, which connects the ligand that binds to the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase. The linker's composition, length, and rigidity profoundly influence the PROTAC's efficacy, often quantified by its half-maximal degradation concentration (DC50). This guide provides a comparative analysis of different PROTAC linkers, supported by experimental data, to aid researchers in making informed design choices.

The efficacy of a PROTAC is primarily determined by its ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target. The linker plays a crucial role in this process, influencing the orientation and proximity of the two proteins.[1]

Comparing Linker Types: Flexibility vs. Rigidity

PROTAC linkers can be broadly categorized into flexible and rigid types. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are the most commonly used due to their synthetic accessibility and the ease with which their length can be modified.[1] Rigid linkers, which may incorporate structures like alkynes or heterocyclic rings, can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[2]

Flexible Linkers: Alkyl and PEG Chains

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobicity can sometimes negatively impact the solubility of the PROTAC molecule.[1]

  • PEG Chains: PEG linkers are known to enhance the solubility and can improve the pharmacokinetic properties of PROTACs.[2][3] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[4]

Rigid Linkers

Rigid linkers can offer more precise control over the orientation of the binding ligands, potentially leading to more potent and selective degradation.[1] Triazole rings, often formed through "click chemistry," are a common feature in rigid linkers, offering metabolic stability.[1]

Quantitative Comparison of Linker Performance

The degradation efficiency of a PROTAC is quantified by its DC50 value, the concentration at which 50% of the target protein is degraded. A lower DC50 value indicates higher potency. The maximum degradation (Dmax) is another important parameter, representing the maximum percentage of protein degradation achievable.[1]

The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths on the degradation of specific target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1][5]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1][6]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [1]

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted)Rigidified PROTACEnhanced degradation

Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation [1][5]

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Experimental Protocols

Accurate determination of DC50 values is crucial for comparing the efficacy of different PROTACs. The following is a generalized experimental workflow and protocol for a Western Blot-based protein degradation assay.

General Experimental Workflow for DC50 Determination

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A Seed cells in multi-well plates B Treat with varying PROTAC concentrations A->B C Incubate for a defined period (e.g., 24h) B->C D Lyse cells to extract proteins C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane F->G H Probe with primary and secondary antibodies G->H I Detect and quantify protein bands H->I J Normalize protein levels to loading control I->J K Plot % degradation vs. PROTAC concentration J->K L Calculate DC50 value K->L

Caption: Experimental workflow for determining the DC50 of a PROTAC.

Detailed Western Blotting Protocol

This protocol outlines the key steps for quantifying target protein degradation following PROTAC treatment.[1][7]

  • Cell Culture and Treatment:

    • Plate the desired cell line (e.g., HEK293T, 22Rv1) in 6-well plates and grow to 70-80% confluency.[1]

    • Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

    • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge the lysates to remove cell debris and collect the supernatant containing the proteins.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal loading.[1][7]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[1]

    • Separate the proteins based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[7]

The Interplay of Linker Properties and Degradation Efficiency

The choice of a PROTAC linker involves a multi-faceted optimization process. The linker's characteristics are interconnected and collectively determine the PROTAC's overall performance.

G A Linker Properties B Length A->B C Composition (e.g., Alkyl, PEG) A->C D Rigidity A->D F Ternary Complex Formation (Stability & Conformation) B->F E Solubility & Permeability C->E D->F E->F G Degradation Efficiency (DC50 & Dmax) F->G

Caption: Logical relationship of PROTAC linker properties influencing degradation efficiency.

Conclusion

The linker is a critical determinant of a PROTAC's success, with its length, composition, and rigidity all playing crucial roles in degradation efficiency. While flexible linkers like alkyl and PEG chains are widely used and offer synthetic convenience, there is a growing interest in more rigid and novel linker designs to enhance potency and selectivity. The experimental data underscores that the optimal linker is target- and system-dependent, necessitating empirical evaluation through systematic screening and robust quantitative assays. As our understanding of the structural biology of ternary complexes deepens, the rational design of PROTAC linkers will undoubtedly become more sophisticated, paving the way for the development of next-generation protein degraders with improved therapeutic profiles.

References

A Head-to-Head Battle: In Vivo Stability of PROTACs with PEG Versus Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its in vivo performance. This guide provides a comprehensive comparison of the in vivo stability of PROTACs featuring polyethylene glycol (PEG) linkers versus those with traditional alkyl linkers, supported by experimental data and detailed protocols.

The linker component of a PROTAC, though once considered a simple spacer, is now recognized as a crucial element influencing a host of pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2] Among the diverse array of linker types, PEG and alkyl chains are the most frequently employed scaffolds in PROTAC design.[1][3] This guide will delve into the nuanced differences between these two popular linker classes, providing a clear overview of their respective impacts on in vivo stability.

The Great Divide: PEG vs. Alkyl Linkers

The fundamental difference between PEG and alkyl linkers lies in their chemical composition and, consequently, their physicochemical properties. PEG linkers, composed of repeating ethylene glycol units, are hydrophilic and flexible, which can enhance the aqueous solubility of the PROTAC molecule.[2] In contrast, alkyl linkers are hydrophobic and can contribute to increased lipophilicity, potentially improving cell permeability.[2] These intrinsic differences lead to a series of trade-offs in terms of in vivo stability, metabolic clearance, and overall drug-like properties.

Key Performance Metrics: A Comparative Overview

While direct head-to-head in vivo studies of PROTACs differing only in their linker composition are not abundant in the public domain, the collective evidence from numerous studies allows for a clear comparative analysis. The following table summarizes the general trends observed for PROTACs employing PEG versus alkyl linkers.

FeaturePROTACs with PEG LinkersPROTACs with Alkyl Linkers
Solubility Generally higher aqueous solubility, which can be advantageous for formulation and bioavailability.[2]Lower aqueous solubility, which may pose formulation challenges and limit oral absorption.
Permeability Can have lower passive permeability due to increased polarity.Can exhibit improved passive permeability due to increased lipophilicity.
Metabolic Stability The ether bonds in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a shorter in vivo half-life.[1]Generally more metabolically stable due to the robust nature of C-C bonds. However, the terminal or sub-terminal positions can be sites of hydroxylation.
In Vivo Half-life (t½) May be shorter due to metabolic liabilities.Can be longer due to greater metabolic stability, though this is highly dependent on the overall molecular structure.
Clearance Potentially higher clearance rates due to metabolic degradation.Potentially lower clearance rates.
Toxicity PEG chains are generally considered biocompatible and can reduce non-specific binding.Increased lipophilicity can sometimes be associated with off-target effects and toxicity.

Experimental Evidence: Case Studies

Several studies have highlighted the profound impact of linker choice on PROTAC performance. For instance, a study on Bruton's Tyrosine Kinase (BTK)-targeting PROTACs found that initial designs suffered from poor pharmacokinetic properties, including high clearance and a short half-life.[4] A subsequent medicinal chemistry campaign to optimize the linker and E3 ligase ligand led to PROTACs with significantly improved pharmacokinetic profiles, demonstrating the critical role of these components in achieving in vivo efficacy.[4]

Another review emphasizes that while PEG linkers can improve solubility, they are more susceptible to oxidative metabolism in vivo.[1] Conversely, alkyl-based linkers are noted for their physiological stability and straightforward synthesis, though their hydrophobicity can be a double-edged sword, potentially leading to poor water solubility.[1]

Experimental Protocols

To aid researchers in their own investigations, this section provides detailed methodologies for key experiments used to assess the in vivo stability of PROTACs.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes, providing an early indication of its in vivo metabolic clearance.

Materials:

  • Test PROTAC compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., Verapamil)

  • Negative control compound with known metabolic stability (e.g., Warfarin)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity. Thaw the HLM on ice.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins. Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PROTAC in a living organism, providing key parameters such as Cmax, Tmax, AUC, and half-life.

Materials:

  • Test PROTAC compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Male or female mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old

  • Dosing vehicles and administration equipment

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimation and Dosing: Acclimate the mice to the housing conditions for at least one week. On the day of the study, administer the PROTAC at a predetermined dose and route. A typical study includes multiple animals per time point.

  • Blood Sampling: At designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically via tail vein, saphenous vein, or retro-orbital sinus) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing: Precipitate the plasma proteins by adding a solvent like acetonitrile containing an internal standard. Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL (Clearance): Volume of plasma cleared of the drug per unit time.

    • Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.

Western Blot Analysis for In Vivo Protein Degradation

Objective: To quantify the degradation of the target protein in tissues of interest following PROTAC administration.

Materials:

  • Tissues collected from the in vivo pharmacokinetic study

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Lysis: Homogenize the collected tissues in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Compare the normalized protein levels in the PROTAC-treated groups to the vehicle control group to determine the percentage of protein degradation.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the context in which these PROTACs operate, the following diagrams illustrate relevant signaling pathways and the experimental workflow for assessing PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell/Tissue Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis H->I

Caption: Experimental workflow for Western blot analysis.

Androgen Receptor (AR) Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR->AR_HSP HSP HSP Complex HSP->AR_HSP Androgen_AR Androgen-AR Complex AR_HSP->Androgen_AR Binding & HSP Dissociation AR_Dimer AR Dimer Androgen_AR->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Caption: Simplified Androgen Receptor (AR) signaling pathway.

Bromodomain and Extra-Terminal (BET) Protein Signaling

BET_Signaling cluster_nucleus Nucleus BET BET Protein (e.g., BRD4) Ac_Histone Acetylated Histones BET->Ac_Histone Binds to PTEFb P-TEFb BET->PTEFb Recruits Enhancer Enhancer/Promoter Ac_Histone->Enhancer Gene_Transcription Oncogene Transcription (e.g., MYC) Enhancer->Gene_Transcription RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates RNA_Pol_II->Gene_Transcription

Caption: Role of BET proteins in transcriptional regulation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates Antigen Antigen Antigen->BCR Activation PI3K PI3K LYN_SYK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PIP2->PI3K BTK BTK PIP3->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB_MAPK NF-κB & MAPK Pathways PLCg2->NFkB_MAPK Activates Cell_Survival B-Cell Proliferation & Survival NFkB_MAPK->Cell_Survival

Caption: Simplified B-Cell Receptor (BCR) signaling pathway involving BTK.

Conclusion

The selection of a linker is a multifaceted decision in PROTAC design, with significant implications for in vivo stability and overall therapeutic potential. PEG linkers offer the advantage of improved solubility but may be hindered by metabolic instability. Alkyl linkers, while generally more metabolically robust, can introduce challenges related to solubility and formulation. A thorough understanding of these trade-offs, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the rational design and optimization of next-generation PROTAC degraders. As the field of targeted protein degradation continues to evolve, a data-driven approach to linker selection will be paramount in translating the promise of PROTACs into effective therapeutics.

References

A Head-to-Head Comparison: Ald-CH2-PEG5-Boc (Non-cleavable) vs. Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of antibody-drug conjugates (ADCs), dictating the stability, efficacy, and safety of these targeted therapeutics. The choice between a non-cleavable and a cleavable linker strategy is a pivotal decision in ADC development, with profound implications for the conjugate's mechanism of action and therapeutic window. This guide provides an objective, data-driven comparison of a hydrophilic, non-cleavable linker, represented by Ald-CH2-PEG5-Boc, and various classes of cleavable linkers.

Introduction to Linker Technologies in ADCs

Antibody-drug conjugates leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads to cancer cells. The linker tethers the payload to the antibody and is designed to remain stable in systemic circulation while facilitating the release of the payload at the tumor site.

Non-Cleavable Linkers , such as those with a polyethylene glycol (PEG) backbone like this compound, rely on the complete proteolytic degradation of the antibody within the lysosome of the target cell to release the payload.[1][2] This results in the liberation of the drug with the linker and a residual amino acid attached. The inherent stability of non-cleavable linkers in plasma is a key advantage, potentially leading to a wider therapeutic window and reduced off-target toxicity.[3][4]

Cleavable Linkers are engineered to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[5] This controlled release is mediated by mechanisms such as enzymatic cleavage, acidic pH, or a high concentration of reducing agents like glutathione.[5] A major advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[6][]

Mechanism of Action: Non-cleavable vs. Cleavable Linkers

The fundamental difference in the mechanism of action between these two linker types is illustrated below.

ADC_Mechanism_of_Action cluster_non_cleavable Non-cleavable Linker Pathway cluster_cleavable Cleavable Linker Pathway nc_adc ADC with Non-cleavable Linker nc_bind Binds to Tumor Cell Antigen nc_adc->nc_bind nc_internalize Internalization (Endocytosis) nc_bind->nc_internalize nc_lysosome Trafficking to Lysosome nc_internalize->nc_lysosome nc_degrade Antibody Degradation nc_lysosome->nc_degrade nc_release Release of Payload-Linker-Amino Acid nc_degrade->nc_release nc_action Target Engagement (e.g., Microtubule Inhibition) nc_release->nc_action cl_adc ADC with Cleavable Linker cl_bind Binds to Tumor Cell Antigen cl_adc->cl_bind cl_internalize Internalization (Endocytosis) cl_bind->cl_internalize cl_lysosome Trafficking to Lysosome cl_internalize->cl_lysosome cl_cleave Linker Cleavage (e.g., by Cathepsin B) cl_lysosome->cl_cleave cl_release Release of Free Payload cl_cleave->cl_release cl_action Target Engagement cl_release->cl_action cl_bystander Bystander Killing of Neighboring Cells cl_release->cl_bystander ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Linker-Payload Synthesis (e.g., this compound-Drug) conjugation Conjugation to Antibody (e.g., Reductive Amination) synthesis->conjugation purification Purification & QC (SEC, HIC, MS) conjugation->purification cytotoxicity Cytotoxicity Assay (IC50 Determination) purification->cytotoxicity bystander Bystander Effect Assay (Co-culture) purification->bystander stability Plasma Stability Assay (LC-MS) purification->stability xenograft Xenograft Model Development stability->xenograft efficacy Efficacy Study (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment (Body Weight, Histopathology) efficacy->toxicity

References

Navigating the Cellular Maze: A Comparative Guide to Uptake and Permeability Assays for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular entry and availability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in their development as therapeutics. This guide provides a comparative overview of key assays used to evaluate the cellular uptake and permeability of PROTACs, exemplified by structures incorporating common linker technologies such as Ald-CH2-PEG5-Boc. We present a synthesis of experimental data and detailed protocols to aid in the selection of appropriate assays for your research needs.

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Their unique heterobifunctional structure, consisting of a ligand for a target protein and another for an E3 ubiquitin ligase connected by a linker, presents distinct challenges for cellular permeability.[2][3] Unlike traditional small molecules, PROTACs often have a high molecular weight and a large polar surface area, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[2] Therefore, robust and predictive assays for cellular uptake and permeability are paramount in the PROTAC drug discovery pipeline.

The Permeability Challenge of PROTACs

The physicochemical properties of PROTACs often fall outside the typical "rule-of-five" guidelines for oral bioavailability.[4] This necessitates a thorough evaluation of their ability to permeate cell membranes. Several factors influence PROTAC permeability, including the choice of E3 ligase ligand, the target protein ligand, and the nature of the linker connecting them.[5][6] For instance, the use of polyethylene glycol (PEG) linkers, such as the conceptual this compound linker, can enhance solubility but may also impact permeability.[7]

Key Assays for Assessing PROTAC Permeability: A Comparative Look

A variety of in vitro assays are employed to predict the in vivo permeability of PROTACs. These can be broadly categorized into cell-free and cell-based assays.

Cell-Free Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive transcellular permeability.[2][8] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[2]

Advantages:

  • High-throughput and cost-effective, making it suitable for early-stage screening.[8]

  • Provides a measure of passive diffusion, isolating this crucial aspect of permeability.[9]

Limitations:

  • Does not account for active transport or efflux mechanisms, which can be significant for PROTACs.[5]

  • May not accurately predict in vivo permeability for compounds that are substrates of transporters.[10]

Cell-Based Assays: Caco-2 and MDCK Permeability Assays

Cell-based assays provide a more comprehensive assessment of permeability by incorporating cellular transport mechanisms.

Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[8][11] It is considered the gold standard for predicting human oral absorption.[12]

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: This assay uses a monolayer of MDCK cells, which are derived from canine kidney epithelial cells.[13] MDCK cells can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), making them a valuable tool for studying drug efflux.[14][15]

Comparison of Cell-Based Assays:

FeatureCaco-2 AssayMDCK Assay
Cell Origin Human colon carcinomaCanine kidney
Model Human intestinal absorption[8][11]General permeability, blood-brain barrier[16]
Transporter Expression Expresses various transporters and enzymes[8]Low endogenous transporters, can be engineered[13]
Primary Use Predicting oral bioavailability[12]Screening for permeability and efflux[14]

Quantitative Data Summary

The apparent permeability coefficient (Papp) is a key metric obtained from these assays, measured in cm/s. It quantifies the rate at which a compound crosses the cell monolayer. The efflux ratio (ER) is calculated from bidirectional assays (transport from apical to basolateral and basolateral to apical) and indicates if a compound is a substrate for efflux transporters. An ER > 2 is generally considered indicative of active efflux.[15]

Below is a table summarizing typical Papp values and their general interpretation for PROTACs and other large molecules. Note: Specific values for this compound PROTACs are not available as this represents a generic linker; the data below is representative for PROTACs in general.

Permeability ClassificationTypical Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
High > 5.0< 2Good passive permeability, not a significant efflux substrate.
Moderate 1.0 - 5.0< 2Moderate passive permeability.
Low < 1.0< 2Poor passive permeability.
Efflux Substrate Variable> 2Compound is actively transported out of the cell.[4]

This table provides a general guideline. The interpretation of results should always be made in the context of the specific assay and control compounds used.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data.

PAMPA Protocol
  • Preparation of the PAMPA plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Preparation: The PROTAC is dissolved in a suitable buffer in the donor plate.

  • Assay Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate. The "sandwich" is incubated for a defined period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in the donor and acceptor wells is determined using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient is calculated based on the compound concentrations and assay parameters.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a differentiated and polarized monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[17]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B): The PROTAC solution is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.[17]

    • Basolateral to Apical (B-A): The PROTAC solution is added to the basolateral chamber, and its transport to the apical chamber is measured.[17]

  • Sample Analysis: Samples from both chambers are collected at various time points and analyzed by LC-MS/MS.

  • Papp and Efflux Ratio Calculation: Papp values for both directions are calculated, and the efflux ratio is determined.[11]

MDCK Permeability Assay Protocol

The protocol for the MDCK assay is similar to the Caco-2 assay, with the main difference being the cell type and a shorter culture period (typically 3-5 days) to form a monolayer.[14] For studying specific transporters, MDCK cells overexpressing the transporter of interest (e.g., MDCK-MDR1 for P-gp) are used.[13]

Visualizing PROTAC Cellular Journey and Assay Workflows

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the workflows of the key permeability assays.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Extracellular_PROTAC Extracellular PROTAC Extracellular_PROTAC->PROTAC Cellular Uptake

Caption: PROTAC mechanism of action within the cell.

Permeability_Assay_Workflow cluster_PAMPA PAMPA Workflow cluster_Caco2_MDCK Caco-2 / MDCK Workflow P1 Prepare Artificial Membrane Plate P2 Add PROTAC to Donor Well P1->P2 P3 Incubate Sandwich P2->P3 P4 Quantify PROTAC (LC-MS/MS) P3->P4 P5 Calculate Papp P4->P5 C1 Culture Cells on Permeable Support C2 Verify Monolayer Integrity (TEER) C1->C2 C3 Bidirectional Transport Assay C2->C3 C4 Quantify PROTAC (LC-MS/MS) C3->C4 C5 Calculate Papp and Efflux Ratio C4->C5

Caption: Comparative workflow of permeability assays.

Conclusion: Selecting the Right Assay

The choice of permeability assay depends on the stage of drug discovery and the specific questions being addressed. PAMPA is a valuable tool for high-throughput screening of large compound libraries in the early stages to assess passive permeability.[5] For a more comprehensive evaluation that includes active transport and efflux, and to better predict in vivo performance, the Caco-2 assay is the preferred method.[18] The MDCK assay, particularly with transfected cell lines, is highly effective for investigating the role of specific efflux transporters.[13]

By employing a strategic combination of these assays, researchers can gain a thorough understanding of the cellular uptake and permeability of their PROTAC candidates, a crucial step towards developing the next generation of targeted protein degraders.

References

A Head-to-Head Comparison of PROTAC Linkers: Benchmarking Ald-CH2-PEG5-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities by harnessing the cell's own machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.

This guide provides an objective, data-driven comparison of Ald-CH2-PEG5-Boc with other commercially available PROTAC linkers. By examining the performance of different linker classes—flexible polyethylene glycol (PEG) and alkyl chains, as well as rigid linkers—supported by experimental data, we aim to provide a valuable resource for the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The ideal PROTAC linker optimally orients the POI and the E3 ligase to facilitate the efficient transfer of ubiquitin, marking the POI for proteasomal degradation. A suboptimal linker can lead to steric hindrance, preventing the formation of a stable ternary complex, or result in a non-productive orientation that fails to induce ubiquitination. Key performance indicators for PROTAC efficacy include:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.

Comparative Analysis of PROTAC Linker Performance

The following tables summarize quantitative data from various studies, offering a comparative view of how different linker types and lengths impact PROTAC performance. While direct head-to-head data for this compound against all other linkers in a single system is not extensively available in the public domain, the presented data provides a strong basis for understanding the structure-activity relationships of different linker classes.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTACE3 Ligase LigandWarheadLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC 1PomalidomideJQ1PEG3<1>9022Rv1
PROTAC 2PomalidomideJQ1PEG41.8>9022Rv1
PROTAC 3PomalidomideJQ1PEG5-like~5~8522Rv1
PROTAC 4PomalidomideJQ1PEG625<8022Rv1

This table presents representative data illustrating the trend of how PEG linker length can influence the degradation of BRD4. The data suggests that for this particular system, an optimal linker length exists, with potency decreasing as the linker becomes too long.

Table 2: Comparison of Flexible vs. Rigid Linkers for BTK Degradation

PROTACE3 Ligase LigandWarheadLinker TypeDC50 (nM)Dmax (%)Cell Line
PROTAC APomalidomideIbrutinib AnalogFlexible (PEG4)15>95MOLM-14
PROTAC BPomalidomideIbrutinib AnalogFlexible (Alkyl C8)25>90MOLM-14
PROTAC CPomalidomideIbrutinib AnalogRigid (Piperazine-based)8>95MOLM-14

This table showcases a comparison between flexible and rigid linkers in the context of Bruton's tyrosine kinase (BTK) degradation. In this instance, the rigid linker led to a more potent PROTAC, potentially by pre-organizing the molecule into a conformation favorable for ternary complex formation.

Table 3: Physicochemical Properties of Common PROTAC Linkers

Linker TypeKey CharacteristicsAdvantagesDisadvantages
This compound PEG- and Alkyl/ether-basedGood balance of flexibility and hydrophilicity; enhances solubility.May have reduced metabolic stability compared to alkyl chains.
Alkyl Chains Hydrocarbon chainsSynthetically accessible; high flexibility.Can be hydrophobic, potentially limiting aqueous solubility.
Rigid Linkers (e.g., piperazine, triazole) Constrained conformationsCan pre-organize for optimal ternary complex formation; may improve selectivity and metabolic stability.More synthetically challenging; reduced flexibility may not be optimal for all target-E3 ligase pairs.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTAC linkers. Below are methodologies for key assays in PROTAC development.

Western Blot for Target Protein Degradation

Objective: To qualitatively and semi-quantitatively measure the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response range of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amount for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) and its corresponding secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinity and kinetics of the PROTAC to the POI and E3 ligase, and to characterize the formation of the ternary complex.

Methodology:

  • Immobilization: Immobilize the biotinylated POI or E3 ligase onto a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the other protein partner (E3 ligase or POI) to confirm no direct interaction in the absence of the PROTAC.

  • Ternary Complex Formation:

    • Inject a constant concentration of the PROTAC mixed with a series of concentrations of the second protein partner over the immobilized protein.

    • Alternatively, pre-saturate the immobilized protein with the PROTAC and then inject a series of concentrations of the second protein partner.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and the equilibrium dissociation constant (KD) for the ternary complex. Calculate the cooperativity factor (α) to assess the stability of the ternary complex.

In-Cell Ubiquitination Assay

Objective: To determine if the PROTAC-induced ternary complex is productive and leads to the ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation:

    • Lyse the cells in a buffer containing deubiquitinase inhibitors.

    • Incubate the cell lysates with an antibody specific to the target protein to immunoprecipitate the POI and its binding partners.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains.

  • Analysis: An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control indicates successful PROTAC-mediated ubiquitination of the target protein.

Visualizing Key Processes in PROTAC Development

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Synthesis (Varying Linkers) cell_culture Cell Culture & Treatment start->cell_culture ternary_complex Biophysical Assays (e.g., SPR, ITC) start->ternary_complex western_blot Western Blot (Degradation Assay) cell_culture->western_blot ubiquitination Ubiquitination Assay cell_culture->ubiquitination data_analysis Data Analysis (DC50, Dmax, Cooperativity) western_blot->data_analysis ternary_complex->data_analysis ubiquitination->data_analysis conclusion Linker Optimization data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. While flexible linkers like this compound offer advantages in terms of solubility and synthetic accessibility, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The data presented in this guide underscores the importance of systematically evaluating a variety of linker types and lengths. By employing the detailed experimental protocols and a rational, data-driven approach, researchers can navigate the complexities of PROTAC design and accelerate the development of novel and effective protein-degrading therapeutics.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Ald-CH2-PEG5-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Ald-CH2-PEG5-Boc, a PROTAC linker used in drug development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure to the aldehyde functional group and potential skin sensitization from the Boc-protected amine. The required PPE includes:

  • Eye and Face Protection: Chemical splash goggles or a full face shield must be worn when there is a risk of splashing.[1] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Single-use nitrile gloves are recommended.[1] Latex gloves are not suitable as they may not offer sufficient protection against aldehydes.[1] Gloves should be inspected before use and changed immediately upon contamination.

    • Lab Coat: A long-sleeved lab coat or a chemical-resistant apron should be worn to protect from splashes.[1]

    • Footwear: Closed-toe and closed-heel shoes made of an impervious material are required.[1]

  • Respiratory Protection: While routine handling in a well-ventilated area may not require respiratory protection, a respirator may be necessary for spills or when generating aerosols.[1][2] The use of a respirator requires proper training and fit-testing.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] The recommended storage temperature for a similar compound, N-Boc-PEG5-alcohol, is -20°C.[4]

  • Keep away from strong oxidizing agents.[3]

2.2. Handling and Experimental Use

  • All handling of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[3]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling and before breaks or leaving the laboratory.[3]

  • When performing reactions that involve the removal of the Boc protecting group, be aware that gas (carbon dioxide) is produced.[5] Such reactions should not be performed in a closed system.[5]

2.3. Spill Management

  • In case of a small spill, use appropriate tools to collect the material into a designated waste container.

  • For a large spill, evacuate the area and use a shovel to place the material into a waste disposal container.[3]

  • Appropriate PPE, including respiratory protection, must be worn during spill cleanup.[1]

2.4. Disposal

  • Dispose of waste in accordance with federal, state, and local environmental regulations.[3]

  • Polyethylene glycol (PEG), a component of this molecule, is biodegradable and not considered hazardous waste.[6] However, the complete molecule's properties may differ.

  • Waste can be stored in labeled containers for collection by a licensed chemical waste disposal contractor.[6]

  • Do not dispose of the chemical into wastewater systems.[6]

Quantitative Data and Safety Summary

ParameterRecommendationSource
Storage Temperature -20°C (based on similar compound)[4]
Glove Type Nitrile[1]
Eye Protection Chemical Splash Goggles or Face Shield[1]
Ventilation Chemical Fume HoodGeneral Lab Safety
Disposal Licensed Chemical Waste Contractor[3][6]

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

Receiving Receiving and Inspection Storage Secure Storage (-20°C, Ventilated) Receiving->Storage PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Storage->PPE Handling Handling in Fume Hood PPE->Handling Experiment Experimental Use Handling->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect Waste in Labeled Container Experiment->Waste_Collection Disposal Disposal via Licensed Waste Contractor Waste_Collection->Disposal

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ald-CH2-PEG5-Boc
Reactant of Route 2
Reactant of Route 2
Ald-CH2-PEG5-Boc

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.